N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQUWHSBVLLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878734 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140706-47-4 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to a Heterocyclic Compound with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. The oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive summary of the known chemical properties of this compound and outlines general experimental approaches for its synthesis and characterization based on related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding for future investigation.
Chemical Properties
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Amerigo Scientific[5] |
| CAS Number | 140706-47-4 | Amerigo Scientific[5] |
| Molecular Formula | C₄H₆N₄O₂ | Amerigo Scientific[5] |
| Molecular Weight | 142.12 g/mol | Amerigo Scientific[5] |
| Canonical SMILES | CC(=O)NC1=NON=C1N | Amerigo Scientific[5] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | - |
Synthesis and Characterization: A General Approach
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the chemistry of its parent amine, 3,4-diamino-1,2,5-oxadiazole, and standard acylation reactions.
Proposed Synthetic Pathway
The synthesis would likely involve the selective acylation of one of the amino groups of 3,4-diamino-1,2,5-oxadiazole.
References
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide CAS number 140706-47-4
An In-depth Technical Guide on N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its Analogs for Researchers and Drug Development Professionals
Abstract
This compound, CAS number 140706-47-4, is a heterocyclic compound belonging to the aminofurazan class of molecules. While specific detailed research on this particular compound is limited in publicly accessible literature, the broader family of 1,2,5-oxadiazole derivatives has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known properties of this compound, and extrapolates from closely related analogs to discuss potential synthesis routes, biological activities, and experimental considerations. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this chemical scaffold.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and computational models.
| Property | Value | Reference |
| CAS Number | 140706-47-4 | [1][2] |
| Molecular Formula | C₄H₆N₄O₂ | [1][3] |
| Molecular Weight | 142.12 g/mol | [1][3] |
| Canonical SMILES | CC(=O)NC1=NON=C1N | [1] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [3] |
| Appearance | Solid | [3] |
| Hazard Information | GHS07 (Warning), H319 (Causes serious eye irritation) | [3] |
Synthesis Strategies for the Aminofurazan Core
Caption: Generalized synthetic workflow for this compound.
Biological Activities and Therapeutic Potential of Oxadiazole Analogs
The oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While data on this compound is sparse, its structural motifs—an amino group and an acetamide group on a 1,2,5-oxadiazole ring—suggest potential for various biological interactions.[2] Compounds with similar structures have been investigated for several therapeutic applications.
| Biological Activity | Description |
| Anticancer | Many 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung and glioma cell lines.[5] Some have been shown to induce apoptosis and inhibit matrix metalloproteinases.[5] |
| Antimicrobial | Various substituted 1,3,4-oxadiazoles have shown promising activity against a range of bacteria and fungi.[6] The oxadiazole ring is a common feature in many antimicrobial agents. |
| Anti-inflammatory | Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, comparable to standard drugs like Indomethacin in some studies.[7] |
| Antiviral | The 1,3,4-oxadiazole moiety is present in the FDA-approved HIV integrase inhibitor Raltegravir, highlighting the potential of this scaffold in antiviral drug design.[7] |
| Antiplasmodial | Acyl derivatives of 3-aminofurazans have been identified as promising lead structures for the development of new antimalarial drugs, showing high activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum.[2] |
Experimental Protocols
The following is a generalized experimental protocol for the acylation of an aminofurazan, a key step in the synthesis of compounds like this compound. This protocol is adapted from methodologies reported for the synthesis of related acyl derivatives of 3-aminofurazans.[2]
Objective: To synthesize an N-acyl-4-aminofurazan derivative.
Materials:
-
3-Amino-4-(substituted)-1,2,5-oxadiazole (1.0 mmol)
-
Acyl chloride (e.g., Acetyl chloride) or Carboxylic acid (1.1 mmol)
-
Coupling agent (if using carboxylic acid, e.g., HATU)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the starting 3-amino-4-(substituted)-1,2,5-oxadiazole (1.0 mmol) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine, 1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirring solution. If a carboxylic acid is used, pre-activate it with a coupling agent like HATU before addition.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired N-acyl-4-aminofurazan.
-
Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.
Caption: Experimental workflow for the acylation of an aminofurazan.
Potential Signaling Pathway Involvement
Given the reported anticancer activities of many oxadiazole derivatives, a plausible mechanism of action could involve the induction of apoptosis. Below is a simplified, representative diagram of a potential apoptosis signaling pathway that could be investigated for active analogs of this compound.
Caption: Hypothetical apoptosis induction pathway for an oxadiazole-based anticancer agent.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery, primarily due to its structural relation to the biologically active oxadiazole family. While direct experimental data for this specific compound is limited, this guide provides a framework for its investigation based on the known chemistry and pharmacology of its analogs. Future research should focus on developing and publishing a robust synthesis protocol, followed by systematic screening for biological activities, particularly in the areas of oncology and infectious diseases. Such studies will be crucial in elucidating the true therapeutic potential of this and related aminofurazan derivatives.
References
- 1. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical characteristics of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties, including synthesis, melting point, and solubility. These methodologies are presented to guide researchers in the characterization of this and similar novel compounds. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental processes.
Introduction
This compound is a small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. The oxadiazole ring is a notable scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. A comprehensive understanding of the physicochemical properties of novel derivatives such as this compound is fundamental for any further investigation into its potential applications in drug discovery and development.
This document serves as a centralized resource for the available data and provides standardized methodologies for its experimental characterization.
Physicochemical Properties
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 140706-47-4[1][][3] |
| Chemical Formula | C₄H₆N₄O₂[1][3] |
| SMILES | CC(=O)NC1=NON=C1N[1] |
| InChI | 1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9)[1] |
| InChIKey | GVZQUWHSBVLLCC-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 142.12 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
Due to the absence of specific published experimental data for this compound, this section provides detailed, generalized protocols for its synthesis and the determination of its key physical properties.
General Synthesis of N-acyl-3-amino-1,2,5-oxadiazoles
A potential synthetic route to this compound involves the acylation of a 3,4-diamino-1,2,5-oxadiazole precursor. The following is a generalized procedure that can be adapted for this synthesis.
Materials:
-
3,4-Diamino-1,2,5-oxadiazole
-
Acetic anhydride or Acetyl chloride
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-diamino-1,2,5-oxadiazole in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a stoichiometric equivalent of the acylating agent (acetic anhydride or acetyl chloride) to the reaction mixture, maintaining the temperature at 0 °C using an ice bath.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Materials:
-
Purified this compound
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting range.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
-
A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound.
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its formulation and biological testing.
Materials:
-
Purified this compound
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Centrifuge (optional)
-
Method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Qualitative Assessment:
-
Add a small, known amount of the compound (e.g., 1 mg) to a vial containing a known volume of solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is soluble at that concentration. If not, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (Thermodynamic Solubility):
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial to create a saturated solution.
-
Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Caption: Workflow for the qualitative and quantitative assessment of solubility.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the 1,2,5-oxadiazole and 1,3,4-oxadiazole scaffolds are known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is required to elucidate any potential biological effects of the title compound.
Conclusion
This technical guide has consolidated the available physicochemical information for this compound. While some fundamental identifiers are known, there is a notable absence of experimentally determined physical properties and biological activity data. The provided generalized experimental protocols and workflows offer a foundational framework for researchers to systematically characterize this and other novel compounds, thereby facilitating future research and development efforts.
References
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide molecular structure and bonding
An In-depth Technical Guide on the Molecular Structure and Bonding of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Introduction
This compound is a heterocyclic compound featuring a 1,2,5-oxadiazole (also known as furazan) core. This five-membered aromatic ring system is a notable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antiproliferative and anticancer properties.[1][2][3][4] The arrangement of heteroatoms in the oxadiazole ring allows for diverse non-covalent interactions, making it a valuable scaffold in the design of targeted therapeutic agents.
This guide provides a detailed analysis of the molecular structure and bonding of this compound. Due to the absence of publicly available crystallographic data for this specific molecule, this document leverages detailed experimental data from its close structural analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide , which differs only by a single methyl group. This analog provides critical insights into the geometric and electronic properties of the shared 4-amino-1,2,5-oxadiazol-3-yl core.
Molecular Structure and Properties
This compound is a solid at room temperature with the chemical formula C₄H₆N₄O₂.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 140706-47-4 | [] |
| Molecular Formula | C₄H₆N₄O₂ | [] |
| Molecular Weight | 142.12 g/mol | [] |
| Canonical SMILES | CC(=O)NC1=NON=C1N | [5][] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | [5] |
Structural Analysis of the Analog: N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide
Crystallographic studies of the formamide analog reveal that its asymmetric unit contains two independent, co-planar molecules.[7][8][9] This planarity is a key feature of the molecule's conformation in the solid state. The molecular structure is maintained by a network of intermolecular hydrogen bonds.
Bonding and Intermolecular Interactions
The bonding within the 1,2,5-oxadiazole ring and its substituents dictates the molecule's overall geometry and chemical reactivity. Analysis of the formamide analog provides quantitative data on key bond angles and the nature of the non-covalent interactions that govern its crystal packing.
Bond Angles
The internal and external bond angles of the N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide molecule have been determined with precision. Small variations between the two crystallographically independent molecules (A and B) are attributed to the influence of hydrogen-bonding interactions in the crystal lattice.[9]
| Bond Angle | Molecule A (°) | Molecule B (°) | Reference |
| N2A–C3A–N7A | 125.07 (14) | 125.41 (14) | [7][9] |
| N7A–C3A–C4A | 124.71 (14) | 124.10 (14) | [7][9] |
| N5A–C4A–N6A | 124.68 (15) | 125.28 (15) | [7][9] |
| N6A–C4A–C3A | 127.25 (15) | 126.16 (15) | [7][9] |
| C8A–N7A–C3A | 125.88 (14) | 125.04 (14) | [7][9] |
| O9A–C8A–N7A | 125.23 (15) | 123.42 (15) | [7][9] |
Hydrogen Bonding and Crystal Packing
In the solid state, the formamide analog molecules are linked by an extensive network of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds.[7][8] These interactions organize the molecules into sheets that are parallel to the (010) crystallographic plane.[7] Notably, the analysis indicates no significant π–π stacking interactions are present.[8]
Caption: Logical representation of intermolecular hydrogen bonds forming molecular sheets.
Hirshfeld Surface Analysis
Hirshfeld surface analysis quantifies the intermolecular contacts within the crystal. For the formamide analog, the most significant contributions to the crystal packing are from hydrogen-oxygen and hydrogen-nitrogen contacts, highlighting the dominant role of hydrogen bonding.[7][8][9]
| Intermolecular Contact | Contribution (Molecule A) | Contribution (Molecule B) | Reference |
| H⋯O / O⋯H | 32.4% | 30.1% | [7][8][9] |
| H⋯N / N⋯H | 28.2% | 31.5% | [7][8][9] |
| H⋯H | 12.3% | 8.0% | [7][8][9] |
Experimental Protocols and Data
Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide
The synthesis of the formamide analog provides a viable route for producing this class of compounds.
Protocol: A mixture of diaminofurazan (0.2 mmol) and 2,2-dichloro-3-oxo-3-phenylpropanal (0.2 mmol) in 15 ml of dry carbon tetrachloride (CCl₄) was boiled for 30 minutes. The reaction mixture was subsequently cooled to room temperature. The resulting precipitate was filtered and recrystallized from a chloroform solution to yield the final product.[9][10]
Caption: Experimental workflow for the synthesis of the formamide analog.
Spectroscopic Data
| Spectrum | Solvent | Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | DMSO-d₆ | 10.40 (1H, NH), 8.75 (1H, CHO), 6.11 (2H, NH₂) | [9][10] |
| ¹³C NMR | DMSO-d₆ | 143.89, 147.78, 165.90 | [9][10] |
Potential Biological Significance
The 1,2,5-oxadiazole scaffold is a key feature in many compounds investigated for therapeutic applications. Research into various derivatives has highlighted activities such as:
-
Antiproliferative and Anticancer Activity: Several studies have synthesized libraries of 1,2,5-oxadiazole derivatives and tested them against human tumor cell lines, with some candidates showing significant cytotoxicity.[1][3]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory effects on enzymes like topoisomerase I and indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in cancer therapy.[3][11]
The development of such compounds typically follows a structured workflow from initial design to preclinical testing.
Caption: A generalized workflow for the discovery and development of therapeutic agents.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While direct experimental structural data for this specific molecule is limited, a comprehensive analysis of its close analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, reveals key features of its molecular structure and bonding. The core is characterized by a planar geometry and a crystal structure dominated by an extensive network of hydrogen bonds. This detailed understanding of its structural chemistry, combined with the established biological relevance of the 1,2,5-oxadiazole scaffold, underscores the value of this compound and its derivatives for further investigation in drug discovery and development programs.
References
- 1. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iucrdata.iucr.org [iucrdata.iucr.org]
- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Stability and Decomposition of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
To the valued researchers, scientists, and drug development professionals,
This document serves as a placeholder for a comprehensive technical guide on the thermal stability and decomposition of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. Our objective was to provide an in-depth resource complete with quantitative data, detailed experimental protocols, and visualizations to support your research and development efforts.
However, after a thorough and exhaustive search of publicly available scientific literature, chemical databases, and technical reports, we have been unable to locate specific experimental data regarding the thermal properties of this compound. This includes key metrics such as decomposition temperature (Td), heat of decomposition (ΔHd), activation energy (Ea), and detailed protocols for thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) performed on this specific compound.
The lack of available data prevents us from fulfilling the core requirements of this technical guide, which include:
-
Data Presentation: Without quantitative data, we cannot construct the requested structured tables for comparison.
-
Experimental Protocols: No specific experimental methodologies for the thermal analysis of this compound could be found.
-
Mandatory Visualization: The absence of defined decomposition pathways or experimental workflows makes it impossible to generate the required Graphviz diagrams.
We understand the importance of this information for your work and regret that we are unable to provide it at this time. It is possible that such studies have not yet been conducted, or the results have not been published in accessible forums.
We recommend the following actions for researchers interested in the thermal properties of this compound:
-
Perform experimental analysis: Conduct TGA and DSC experiments to determine the thermal stability and decomposition characteristics of the compound.
-
Consult custom synthesis and analysis services: Engage with a contract research organization (CRO) that specializes in the characterization of novel chemical entities.
-
Monitor scientific literature: Set up alerts for the compound's CAS number (140706-47-4) to be notified of any future publications that may include the relevant data.
We remain committed to providing accurate and valuable technical information. Should data on the thermal stability and decomposition of this compound become available, we will endeavor to update this guide accordingly.
An In-depth Technical Guide to the Solubility of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a topic of interest for researchers in drug discovery and development. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents was publicly available at the time of this report. This document, therefore, provides a detailed overview of the established experimental protocols for determining the solubility of heterocyclic compounds such as this compound. The methodologies for both thermodynamic and kinetic solubility assays are presented, along with a visual representation of a general experimental workflow. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments for this compound of interest.
Introduction
This compound is a heterocyclic compound featuring an oxadiazole ring, a structure commonly found in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and hindering the progression of potential drug candidates.[1][2][3] Therefore, the determination of a compound's solubility profile in various solvents is a fundamental step in its preclinical evaluation.
As of the date of this publication, specific experimental data on the solubility of this compound in different solvents has not been reported in publicly accessible scientific literature. Consequently, this guide provides a comprehensive overview of the standard methodologies that can be employed to determine its solubility.
Quantitative Solubility Data
A thorough search of available scientific databases and literature did not yield any specific quantitative solubility data for this compound. Researchers are advised to perform experimental determinations to ascertain the solubility of this compound in their solvents of interest.
For context, a study on a different but structurally related oxadiazole derivative, 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201), investigated its solubility in several common solvents.[4] The solubility curves for LLM 201 were found to be primarily exponential in nature, with solubility increasing with temperature in solvents such as acetone, ethyl acetate, ethanol, and water.[4] While these findings relate to a different molecule, they highlight the typical solubility behavior that might be expected for oxadiazole derivatives.
Experimental Protocols for Solubility Determination
The two primary types of solubility measurements relevant to drug discovery are thermodynamic solubility and kinetic solubility.[5]
3.1. Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[6] The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[7][8][9]
3.1.1. Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS))
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]
-
Seal the vials and place them on an orbital shaker or in a thermomixer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[10][11]
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifugation at high speed or by filtering the solution through a low-binding filter (e.g., 0.22 µm pore size).[1][10] This step must be performed carefully to avoid disturbing the equilibrium.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[12]
-
The experiment should be performed in replicate (e.g., n=3) to ensure the reproducibility of the results.
3.2. Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution in an organic solvent (typically dimethyl sulfoxide, DMSO) is diluted into an aqueous buffer.[5] This method is high-throughput and commonly used in the early stages of drug discovery for rapid screening of compound libraries.[1][2]
3.2.1. Nephelometric Method
Objective: To rapidly assess the kinetic solubility of this compound by measuring light scattering from precipitated particles.
Materials:
-
This compound stock solution in DMSO (e.g., 10-20 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Plate reader with nephelometry capabilities
Procedure:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[13]
-
Measure the light scattering in each well using a nephelometer.[2] An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is typically reported as the concentration at which the light scattering signal significantly exceeds the background.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: General workflow for thermodynamic solubility determination.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with the established methodologies to determine this crucial parameter. The choice between a thermodynamic (shake-flask) and a kinetic solubility assay will depend on the stage of research and the required level of accuracy. For lead optimization and formulation development, the thermodynamic shake-flask method is recommended. For high-throughput screening in early discovery, a kinetic assay is more appropriate. The provided protocols and workflow diagram serve as a practical resource for scientists and professionals in the field of drug development to experimentally determine the solubility of this compound and similar compounds.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. enamine.net [enamine.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Synthesis, Properties, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family, represents a scaffold of significant interest in medicinal chemistry and materials science. The oxadiazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making its derivatives promising candidates for drug discovery.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physicochemical properties, and the broader context of its potential applications based on the activities of related compounds. Due to the limited specific historical and experimental data on this particular molecule, this guide consolidates information on its precursor, 3,4-diaminofurazan, and employs established chemical principles to detail a plausible synthetic route and propose avenues for future research.
Introduction: The Significance of the Furazan Scaffold
The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have garnered considerable attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Furthermore, the high nitrogen content and energetic nature of some furazan derivatives make them valuable in the field of high-energy density materials.[4] this compound is a derivative that combines the furazan core with amino and acetamido groups, functionalities that can modulate its chemical properties and biological interactions.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been calculated and are available from chemical suppliers.[]
| Property | Value | Source |
| CAS Number | 140706-47-4 | [] |
| Molecular Formula | C₄H₆N₄O₂ | [] |
| Molecular Weight | 142.12 g/mol | [] |
| Canonical SMILES | CC(=O)NC1=NON=C1N | [] |
Synthesis Pathway
The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the precursor 3,4-diaminofurazan (DAF), followed by the selective acetylation of one of its amino groups.
3,4-Diaminofurazan is a key intermediate for many furazan-based compounds.[6][7] A common and well-documented method for its preparation involves the dehydration and cyclization of diaminoglyoxime.[4][8][9]
Experimental Protocol: Synthesis of 3,4-Diaminofurazan from Diaminoglyoxime
-
Materials:
-
Diaminoglyoxime
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Ice-water mixture
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat ethylene glycol (150 ml) to 120°C.[9]
-
To the heated solvent, add diaminoglyoxime (50 g, 0.42 mol) followed by potassium hydroxide (24 g, 0.42 mol).[9]
-
Increase the temperature of the reaction mixture to 170°C and maintain for one hour.[9]
-
After one hour, cool the resulting clear solution to room temperature.[9]
-
Pour the cooled solution into a mixture of ice (500 g) and water (100 ml).[9]
-
Agitate the mixture for five minutes until solid crystals of 3,4-diaminofurazan precipitate.[9]
-
Collect the crystals by filtration, wash with cold water, and dry.
-
Caption: Synthesis of 3,4-Diaminofurazan (DAF).
The final step is the N-acetylation of 3,4-diaminofurazan. This is a standard transformation in organic chemistry. Due to the presence of two amino groups, selective mono-acetylation is desired. This can often be achieved by controlling the stoichiometry of the acetylating agent.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Diethyl ether
-
Ice-cold water
-
-
Procedure:
-
Dissolve 3,4-diaminofurazan (1.0 g, 10 mmol) in pyridine (20 ml) in a flask cooled in an ice bath.
-
Slowly add acetic anhydride (0.95 ml, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 ml) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Caption: Acetylation of DAF to the target compound.
Potential Applications and Future Research
While specific biological activities for this compound have not been reported in the literature, the broader family of N-acyl-3-aminofurazanes has shown promise. For instance, certain derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[10] This suggests that this compound and its analogues could be valuable candidates for screening in various biological assays.
A logical next step after the synthesis and characterization of this compound would be to subject it to a battery of biological screens to identify any potential therapeutic applications.
References
- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 10. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its relation to furazan chemistry
An In-depth Technical Guide to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its Relation to Furazan Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to modulate the physicochemical characteristics of molecules make it a valuable scaffold in drug design.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, properties, and the broader context of its significance within furazan chemistry. This document details experimental protocols for its synthesis via the selective acylation of 3,4-diaminofurazan and discusses the therapeutic potential of the furazan moiety, making it a vital resource for professionals engaged in pharmaceutical research and development.
Introduction to Furazan Chemistry
Furazans are a class of heterocyclic compounds featuring a five-membered ring containing one oxygen and two nitrogen atoms.[3] While less common in medicinal chemistry than their 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole scaffold offers distinct advantages.[4] The furazan ring is a significant electron-withdrawing moiety that can be used to balance the lipophilic character of a molecule.[2] The incorporation of this heterocycle can enhance both the physical properties and biological activity of drug candidates.[1][4]
Derivatives of furazan have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[2] Furthermore, related 1,2,5-oxadiazole-N-oxides (furoxans) are well-known for their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[2] The compound this compound, a derivative of 3,4-diaminofurazan (DAF), serves as a key example of the chemical diversity and potential utility of this class of compounds.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the selective mono-acylation of 3,4-diaminofurazan (DAF). The overall synthetic pathway typically begins with readily available starting materials like glyoxime.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime [5]
This procedure outlines the cyclization of diaminoglyoxime to form the core furazan structure.
-
A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.
-
The reactor is sealed and placed in an oil bath preheated to 170-180 °C.
-
The reaction is maintained at this temperature for 2 hours.
-
After 2 hours, the reactor is cooled by immersion in an ice bath for 2 hours.
-
The reactor is opened carefully in a fume hood to release any residual ammonia pressure.
-
The precipitated product, small white needle-like crystals, is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of this compound from DAF [6][7]
This method describes the selective N-acetylation of DAF using acetic acid with an acid catalyst. This approach is noted for reducing reaction time and increasing yield and purity compared to methods using acyl halides.[6]
-
To a flask, add 3,4-diaminofurazan (DAF) (1.0 g, 0.01 mol), acetic acid (10 mL), and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).
-
Heat the mixture to 110 °C and maintain this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove any unreacted acid and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-amino-4-acetylaminofurazan (the title compound).
Physicochemical Data
The basic properties of the target compound are summarized below. It is commercially available from suppliers for research purposes, though often without extensive analytical data.[8]
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 140706-47-4 | [8] |
| Molecular Formula | C₄H₆N₄O₂ | [] |
| Molecular Weight | 142.12 g/mol | [8][] |
| Form | Solid | |
| SMILES String | NC1=NON=C1NC(C)=O | [8] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [8] |
Acylation Reaction Data
The synthesis of various 3-amino-4-acylaminofurazans has been reported, demonstrating the versatility of the acylation reaction on 3,4-diaminofurazan.[6]
| Acylating Agent | Product |
| Formic Acid | 3-Amino-4-formylaminofurazan |
| Acetic Acid | 3-Amino-4-acetylaminofurazan |
| Propionic Acid | 3-Amino-4-propionylaminofurazan |
| Butyric Acid | 3-Amino-4-butylaminofurazan |
| Benzoic Acid | 3-Amino-4-benzoylaminofurazan |
| Acetic Anhydride | 3,4-Diacetylaminofurazan |
| Propionic Anhydride | 3,4-Dipropionylaminofurazan |
Chemical Reactivity
The primary documented reaction of 3-amino-4-acylaminofurazans is their hydrolysis back to the parent 3,4-diaminofurazan. This reaction is typically carried out in ethanol with an acid catalyst, highlighting the reversible nature of the N-acylation.[6]
Caption: Reversible hydrolysis of this compound.
Role in Medicinal Chemistry and Drug Development
The furazan scaffold is a key building block in modern drug discovery, valued for its ability to fine-tune molecular properties for therapeutic benefit.[10] The unique characteristics of the furazan ring and their implications for medicinal chemistry are outlined below.
Caption: Relationship between furazan properties and medicinal chemistry applications.
The applications of furazan derivatives are diverse:
-
Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes such as indoleamine 2,3-dioxygenase, a target in immuno-oncology.[2]
-
Cardiovascular Disease: The related furoxans act as nitric oxide (NO) donors, a mechanism of action relevant for treating conditions like angina and hypertension.[2]
-
Antimicrobial and Anticancer Agents: The unique electronic and structural features of the furazan ring have been exploited in the development of novel antimicrobial and anticancer compounds.[2]
Conclusion
This compound is a readily synthesizable derivative of 3,4-diaminofurazan. While specific biological data on this compound is not widely published, its chemical nature and the established importance of the furazan scaffold make it and similar molecules compelling subjects for further investigation. The synthetic protocols provided herein offer a clear pathway for researchers to access this compound for screening and development purposes. For drug development professionals, the broader family of furazans represents a promising and somewhat underexplored area of chemical space with significant potential for yielding novel therapeutic agents. Future research should focus on the biological evaluation of this compound and its analogues to fully uncover their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Furazan - Wikipedia [en.wikipedia.org]
- 4. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]
- 7. pure.bit.edu.cn [pure.bit.edu.cn]
- 8. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]
- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep-Dive into N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Theoretical and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct research on the title compound, this paper synthesizes data from closely related analogs, particularly N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, to infer its structural, electronic, and potential biological properties. The oxadiazole scaffold is a recognized pharmacophore, known for its metabolic stability and ability to engage in hydrogen-bonding with receptor sites.[1] Derivatives of oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]
Molecular Structure and Physicochemical Properties
Table 1: Selected Bond Angles for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog) [1][2]
| Atoms | Angle (°) Molecule A | Angle (°) Molecule B |
| C8A—N7A—C3A | 125.88 (14) | 125.04 (14) |
| N2A—C3A—N7A | 125.07 (14) | 125.41 (14) |
| N7A—C3A—C4A | 124.71 (14) | 124.10 (14) |
| N5A—C4A—N6A | 124.68 (15) | 125.28 (15) |
| N6A—C4A—C3A | 127.25 (15) | 126.16 (15) |
| O9A—C8A—N7A | 125.23 (15) | 123.42 (15) |
Note: The atom numbering corresponds to the crystallographic data of the formamide analog.[1][2]
The planarity of the molecule and the presence of multiple hydrogen bond donors and acceptors suggest a propensity for forming extensive hydrogen-bonding networks, which are crucial for molecular recognition in biological systems.[1]
Figure 1. Molecular Structure of this compound.
Computational Modeling and Theoretical Studies
Computational methods are indispensable for predicting the properties and behavior of novel compounds. Density Functional Theory (DFT) and molecular docking are two powerful techniques frequently applied to molecules with therapeutic potential.
Density Functional Theory (DFT) Analysis
DFT calculations are employed to understand the electronic structure, reactivity, and stability of molecules.[3] Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[3]
A typical workflow for DFT analysis of a novel compound is outlined below.
Figure 2. A generalized workflow for DFT-based computational analysis.
For oxadiazole derivatives, DFT studies have been used to calculate global and local reactivity descriptors to predict reactive sites. Molecular electrostatic potential (MEP) maps are also generated to visualize electrophilic and nucleophilic regions of the molecule.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
The process of molecular docking involves preparing the 3D structures of both the ligand (the small molecule) and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand.
Figure 3. A standard workflow for molecular docking studies.
For related 1,2,4-oxadiazole derivatives, molecular docking studies have been performed against targets like MurE ligase, which is involved in bacterial peptidoglycan biosynthesis, suggesting potential antibacterial applications.
Intermolecular Interactions
The crystal packing of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide is dominated by a network of intermolecular hydrogen bonds, including N—H⋯O and N—H⋯N interactions, which link the molecules into sheets.[1][2] A Hirshfeld surface analysis of this analog revealed the relative contributions of different intermolecular contacts to the crystal packing.
Table 2: Hirshfeld Surface Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog) [1][2]
| Interaction Type | Contribution (%) Molecule A | Contribution (%) Molecule B |
| H⋯O/O⋯H | 32.4 | 30.1 |
| H⋯N/N⋯H | 28.2 | 31.5 |
| H⋯H | 12.3 | 8.0 |
These findings underscore the importance of hydrogen bonding in the solid-state structure of this class of compounds, which is also a key feature for their interaction with biological macromolecules.[1]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general understanding can be derived from the synthesis of related compounds.
General Synthesis of Acetamide Derivatives
The synthesis of N-substituted acetamides often involves the reaction of a primary amine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. A more specific, multi-step synthesis of related N-arylated 5-aryl-1,2,4-triazole-coupled acetamides has been reported, starting from 2-(4-isobutylphenyl)propanoic acid.[4]
Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog)
The synthesis of the formamide analog was achieved by reacting diaminofurazan with 2,2-dichloro-3-oxo-3-phenylpropanal in dry carbon tetrachloride.[1] The reaction mixture was boiled for 30 minutes, and the resulting precipitate was recrystallized from chloroform.[1]
Characterization Techniques
Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds. These typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[4][5]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H, C=O, and C=N.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
-
X-ray Diffraction (XRD): For single crystals, XRD provides the definitive three-dimensional molecular and crystal structure.[3]
Potential Biological Significance and Signaling Pathways
Derivatives of 1,2,4-oxadiazole have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[7] One study indicated that a representative compound could block the activation of the NF-κB signaling pathway, suggesting anti-neuroinflammatory properties.[7]
Figure 4. Postulated inhibitory effect on the NF-κB signaling pathway.
The 1,2,4-oxadiazole nucleus is considered a bioisostere of ester and amide groups, which can enhance pharmacokinetic stability and metabolic resistance.[8] This characteristic, combined with the diverse biological activities reported for this scaffold, makes this compound a promising candidate for further investigation in drug discovery programs.
Conclusion
This technical guide has synthesized the available theoretical and computational data on this compound, drawing heavily on studies of its close structural analogs. The presented data on molecular geometry, intermolecular interactions, and computational workflows provide a solid foundation for researchers and drug development professionals. The planarity of the molecule, its capacity for extensive hydrogen bonding, and the known biological activities of the oxadiazole core highlight its potential as a pharmacologically active agent. Future experimental and computational studies are warranted to fully elucidate the properties and therapeutic potential of this specific compound.
References
- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential Research Areas for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a member of the aminofurazan class of heterocyclic compounds, presents a compelling scaffold for novel therapeutic agent development. Analysis of its structural features and the biological activities of closely related analogs suggests significant potential in immuno-oncology, neuroprotection, and infectious diseases. This technical guide outlines promising research avenues, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways to facilitate further investigation of this compound. The primary focus is on its potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in tumor immune evasion.
Core Chemical Properties
This compound is a small molecule with the following key properties:
| Property | Value | Reference |
| CAS Number | 140706-47-4 | [1] |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1=NON=C1N | [] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
Potential Research Areas
Immuno-Oncology: Indoleamine 2,3-dioxygenase (IDO1) Inhibition
The most promising area of research for this compound is in the field of immuno-oncology as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[4]
In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[5][6] This has two major immunosuppressive effects:
-
T-cell Starvation and Anergy: The depletion of tryptophan activates the GCN2 stress-kinase pathway in T-cells, leading to cell cycle arrest and a state of unresponsiveness (anergy).[6]
-
Induction of Regulatory T-cells (Tregs): Kynurenine and other downstream metabolites promote the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.[7]
By inhibiting IDO1, this compound could potentially reverse these immunosuppressive effects, thereby restoring T-cell function and enhancing the body's ability to fight cancer. This makes it a candidate for monotherapy or for combination therapy with other immunotherapies like checkpoint inhibitors.[8]
Neuroprotection
Derivatives of 1,3,4-oxadiazole and aroylhydrazone have been investigated for their neuroprotective effects.[] Some of these compounds have shown the ability to preserve synaptosomal viability and the levels of reduced glutathione in models of 6-hydroxydopamine-induced neurotoxicity.[] Given the structural similarities, this compound could be explored for its potential to mitigate neuronal damage in neurodegenerative diseases.
Antiplasmodial Activity
Acyl derivatives of 3-aminofurazans have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[9] Specifically, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide showed high potency against both chloroquine-sensitive and multiresistant strains of the parasite.[9] This suggests that the aminofurazan core of this compound is a valuable pharmacophore for the development of novel antimalarial agents.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the selective acetylation of 3,4-diaminofurazan. A method for the acylation of 3,4-diaminofurazan using carboxylic acids and p-toluenesulfonic acid as a catalyst has been reported, which can be adapted for this synthesis.[10][11]
Materials:
-
3,4-Diaminofurazan (DAF)
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminofurazan (1 equivalent) in a suitable solvent such as toluene.
-
Add glacial acetic acid (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Biological Evaluation: IDO1 Inhibition Assays
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (cofactor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound (or a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
This assay assesses the ability of the compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Reagents for kynurenine detection as in the enzymatic assay
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and varying concentrations of this compound (or a vehicle control).
-
Incubate the cells for another 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay.
-
Calculate the percent inhibition and determine the cellular IC₅₀ value.
Signaling Pathways and Logical Relationships
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
IDO1 Signaling Pathway in Cancer Immune Evasion
Caption: IDO1-mediated immune suppression and the inhibitory action of the target compound.
Quantitative Data
Currently, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound. The experimental protocols provided in this guide can be utilized to generate this data. The following table serves as a template for organizing the results of such studies.
| Assay Type | Target | Metric | Value |
| Enzymatic Assay | Human IDO1 | IC₅₀ | Data to be determined |
| Cell-Based Assay | Human IDO1 | IC₅₀ | Data to be determined |
| Neuroprotection Assay | e.g., NMDA-induced toxicity | EC₅₀ | Data to be determined |
| Antiplasmodial Assay | P. falciparum (strain) | IC₅₀ | Data to be determined |
Conclusion
This compound is a promising, yet underexplored, molecule with significant potential for therapeutic development. The strong rationale for its activity as an IDO1 inhibitor warrants immediate investigation, particularly in the context of cancer immunotherapy. Furthermore, its potential neuroprotective and anti-infective properties broaden its applicability. The experimental frameworks provided herein offer a clear path for researchers to elucidate the biological activity of this compound and to advance it through the drug discovery pipeline.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]
- 4. The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-Dioxygenase: Is It an Immune Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
- 7. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation of 3, 4-Diaminofurazan [journal.bit.edu.cn]
- 11. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a multi-step process commencing from readily available starting materials. This protocol includes detailed procedures for the preparation of key intermediates: diaminoglyoxime and 3,4-diamino-1,2,5-oxadiazole (diaminofurazan). The final step involves the selective acetylation of 3,4-diamino-1,2,5-oxadiazole. While specific biological activities for the title compound are still under investigation, related furazan derivatives have shown potential as antimicrobial and energetic materials. This protocol is intended to provide a clear and reproducible method for the synthesis of this compound to facilitate further research into its properties and potential applications.
Introduction
The 1,2,5-oxadiazole (furazan) ring is a key structural motif in a variety of compounds with diverse applications, ranging from pharmaceuticals to energetic materials. The incorporation of amino and acetamido groups onto the furazan scaffold can significantly influence the molecule's physicochemical properties and biological activity. This compound is a derivative that holds potential for further functionalization and evaluation in drug discovery programs, particularly in the development of novel antimicrobial agents. This document outlines a reliable synthetic route to obtain this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Diaminoglyoxime | C₂H₆N₄O₂ | 118.09 | Crystalline solid | 203–205 (dec.) |
| 3,4-Diamino-1,2,5-oxadiazole (Diaminofurazan) | C₂H₄N₄O | 100.08 | Solid | 178-180 |
| This compound | C₄H₆N₄O₂ | 142.12 | Solid | Not Reported |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Diaminoglyoxime | Glyoxime, Hydroxylamine hydrochloride, NaOH | Water | 90 | 6 | ~60 |
| Synthesis of 3,4-Diamino-1,2,5-oxadiazole | Diaminoglyoxime, Potassium hydroxide | Water | 110-150 | 4-10 | ~46-91 |
| Synthesis of this compound | 3,4-Diamino-1,2,5-oxadiazole, Acetic acid, p-Toluenesulfonic acid | Acetic acid | Reflux | 2 | High |
Experimental Protocols
Step 1: Synthesis of Diaminoglyoxime
This procedure follows a known method for the preparation of diaminoglyoxime from glyoxime.
Materials:
-
Glyoxime (17.6 g, 0.2 mol)
-
Hydroxylamine hydrochloride (27.8 g, 0.4 mol)
-
Sodium hydroxide (NaOH) (16.0 g, 0.4 mol)
-
Deionized water (100 mL)
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (16.0 g) in deionized water (100 mL) and cool the solution in an ice bath.
-
To the cooled solution, add glyoxime (17.6 g).
-
Slowly add hydroxylamine hydrochloride (27.8 g) in one portion with stirring.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 90 °C for 6 hours.
-
Allow the reaction mixture to cool to room temperature. A colorless crystalline solid (needles) will precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 15 mL).
-
Dry the product in a desiccator to obtain diaminoglyoxime. Expected yield is approximately 14.0 g (60%).
Step 2: Synthesis of 3,4-Diamino-1,2,5-oxadiazole (Diaminofurazan)
This procedure describes the cyclization of diaminoglyoxime to form diaminofurazan.
Materials:
-
Diaminoglyoxime (from Step 1)
-
Potassium hydroxide (KOH)
-
Water
-
High-pressure reactor or sealed tube
-
Heating source
Procedure:
-
Several methods have been reported for this cyclization. A high-yielding method involves heating an aqueous solution of diaminoglyoxime with a supported solid alkali catalyst at 150°C for 4 hours.
-
Alternatively, a mixture of diaminoglyoxime, potassium hydroxide, and water can be heated in a sealed vessel at 110-150°C for 4-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by filtration or extraction depending on the specific workup procedure of the chosen method.
-
Purify the crude product by recrystallization to obtain 3,4-diamino-1,2,5-oxadiazole.
Step 3: Synthesis of this compound
This protocol details the selective mono-acetylation of 3,4-diamino-1,2,5-oxadiazole.
Materials:
-
3,4-Diamino-1,2,5-oxadiazole (1.0 g, 10 mmol)
-
Glacial acetic acid (20 mL)
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 3,4-diamino-1,2,5-oxadiazole (1.0 g) in glacial acetic acid (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product to yield this compound. The yield is reported to be high.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Putative antimicrobial and antibiofilm mechanism of action for furazan derivatives.
Application Notes and Protocols for the Analytical Characterization of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound of interest in chemical and pharmaceutical research. The following protocols are based on established analytical techniques for similar oxadiazole derivatives and are intended to serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application: To determine the purity of this compound and to identify any impurities. A reversed-phase HPLC method with UV detection is proposed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 1: HPLC Purity Analysis Data
| Parameter | Result |
| Retention Time | ~12.5 min |
| Purity (Area %) | >98% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Workflow for HPLC Analysis:
HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Expected Data:
Based on the structure and data from similar compounds, the following chemical shifts are anticipated.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10.0 | s (broad) | -NH-C(O)- |
| ¹H | ~6.2 | s (broad) | -NH₂ |
| ¹H | ~2.1 | s | -CH₃ |
| ¹³C | ~169 | s | C=O (acetamide) |
| ¹³C | ~155 | s | C-NH₂ |
| ¹³C | ~145 | s | C-NH(C=O)CH₃ |
| ¹³C | ~23 | s | -CH₃ |
Logical Relationship for NMR Spectroscopy:
Correlation of NMR signals to the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Application: To confirm the molecular weight of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Infusion: Direct infusion of the sample solution (prepared for HPLC analysis) at a flow rate of 5 µL/min.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Data Presentation:
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₄H₆N₄O₂ | - |
| Exact Mass | 142.0491 | - |
| [M+H]⁺ | 143.0569 | 143.0565 |
| [M+Na]⁺ | 165.0388 | 165.0384 |
Experimental Workflow for Mass Spectrometry:
Workflow for molecular weight verification by MS.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application: To identify the characteristic functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation:
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H stretching (amine, -NH₂) |
| 3250 - 3150 | Medium | N-H stretching (amide) |
| 1680 - 1650 | Strong | C=O stretching (amide I) |
| 1620 - 1580 | Medium | N-H bending (amine) |
| 1570 - 1530 | Medium | N-H bending (amide II) |
| 1450 - 1400 | Medium | C-N stretching (oxadiazole ring) |
| 1370 | Medium | C-H bending (methyl) |
Thermal Analysis (DSC/TGA) for Thermal Stability Assessment
Application: To evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instruments.
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
Sample Weight: 3-5 mg.
Data Presentation:
Table 5: Thermal Analysis Data (Hypothetical)
| Technique | Observation | Temperature (°C) |
| DSC | Endotherm (Melting) | ~180 - 190 |
| DSC | Exotherm (Decomposition) | >200 |
| TGA | Onset of Decomposition | ~200 |
| TGA | Major Weight Loss | 200 - 300 |
Logical Flow for Thermal Analysis Interpretation:
Application Notes and Protocols: N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide in Energetic Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide as a precursor for the synthesis of advanced energetic materials. This document outlines the synthesis of its parent compound, 3,4-diaminofurazan (DAF), the subsequent acylation to yield the title compound, and its utility in creating a range of high-performance energetic materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in this field.
Introduction
This compound, an acylated derivative of 3,4-diaminofurazan (DAF), serves as a key intermediate in the synthesis of various energetic materials. The 1,2,5-oxadiazole (furazan) ring is a desirable moiety in energetic compounds due to its high nitrogen and oxygen content, planarity, and significant positive heat of formation, all of which contribute to high density and detonation performance. The amino and acetamido groups on the furazan ring provide reactive sites for further functionalization, enabling the synthesis of a diverse array of energetic derivatives with tailored properties.
The general synthetic strategy involves the preparation of DAF, followed by its selective acylation to produce this compound. This intermediate can then be utilized in further synthetic steps to produce more complex and powerful energetic materials.
Synthesis Pathway Overview
The overall synthesis pathway can be visualized as a multi-step process starting from simple precursors to DAF, followed by acylation and subsequent derivatization into various energetic compounds.
Caption: General synthesis pathway from glyoxal to energetic furazan derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF)
This protocol is adapted from methods describing the synthesis of DAF from diaminoglyoxime.[1]
Materials:
-
Diaminoglyoxime
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Ice-water mixture
Procedure:
-
Preheat 150 ml of ethylene glycol to 120°C in a 500-ml round-bottom flask equipped with a mechanical stirrer and a thermometer.[2]
-
To the heated ethylene glycol, add 50 g (0.42 mol) of diaminoglyoxime, followed by the addition of 24 g (0.42 mol) of potassium hydroxide.[2]
-
Heat the reaction mixture to 170°C and maintain this temperature for one hour.[2]
-
After one hour, cool the resulting clear solution to room temperature.
-
Pour the cooled solution into a mixture of 500 g of ice and 100 ml of water.
-
Shake the mixture for five minutes until solid crystals of diaminofurazan form.
-
Collect the crystals by filtration, wash with cold water, and dry to obtain 3,4-diaminofurazan.
Protocol 2: Synthesis of this compound
This protocol describes the acylation of 3,4-diaminofurazan using acetic anhydride.[3][4]
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic anhydride
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-diaminofurazan in acetic anhydride.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any unreacted acetic anhydride and catalyst, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 3: Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) from DAF
DAAF is a key energetic material derived from the oxidative coupling of DAF.[5]
Materials:
-
3,4-Diaminofurazan (DAF)
-
OXONE™ (2KHSO₅·KHSO₄·K₂SO₄)
-
Chemical buffer (e.g., sodium bicarbonate) or a material that produces a buffer in situ.
-
Water
Procedure:
-
Prepare an aqueous solution of 3,4-diaminofurazan.
-
Add a chemical buffer to the DAF solution to maintain a pH between 6.0 and 8.0 during the reaction.[5]
-
Slowly add an aqueous solution of OXONE™ to the buffered DAF solution with stirring.
-
The reaction is typically carried out at room temperature.
-
As the reaction proceeds, 3,3'-diamino-4,4'-azoxyfurazan (DAAF) will precipitate from the solution.
-
After the addition of OXONE™ is complete, continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitated DAAF by filtration, wash with water, and dry. The product is often of high purity and may not require further purification.[5]
Quantitative Data of Energetic Furazan Derivatives
The following table summarizes the key performance parameters of energetic materials derived from the 3,4-diaminofurazan core.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) | Reference(s) |
| 3,4-Diaminofurazan | DAF | 1.61 | - | - | - | - | 240 | [3] |
| 3,3'-Diamino-4,4'-azoxyfurazan | DAAF | 1.747 | - | - | >320 cm (2.5 kg) | - | 249 | [4] |
| 3,4-Di(nitramino)furazan | DNAF | - | 9376 | 40.5 | < 1 | < 5 | 99 | [6] |
| N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)-N-(2,2,2-trinitroethyl) nitramide | - | 1.78 | 8602 | 32.8 | ≥40.1 | ≥360 | - |
Visualized Workflows
Experimental Workflow for DAAF Synthesis
The following diagram illustrates the key steps in the laboratory synthesis of DAAF from DAF.
Caption: Workflow for the synthesis of DAAF.
Logical Relationship: From Precursor to Energetic Properties
This diagram shows the logical progression from the chemical structure of the precursor to the resulting energetic properties of the final compounds.
Caption: From precursor to energetic properties.
Disclaimer: The synthesis and handling of energetic materials should only be performed by trained professionals in a suitably equipped laboratory with appropriate safety precautions in place. The information provided is for research and informational purposes only.
References
- 1. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of 3, 4-Diaminofurazan [journal.bit.edu.cn]
- 3. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]
- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound featuring a highly energetic 1,2,5-oxadiazole (furazan) ring, an amino group, and an acetamide functional group. While direct applications of this specific molecule in materials science are not yet extensively documented, its structural motifs suggest significant potential in several advanced materials domains. The high nitrogen content and the energetic nature of the furazan ring make it a promising candidate for the development of high-performance energetic materials. Furthermore, the presence of amino and acetamide groups provides sites for polymerization and coordination chemistry, suggesting its utility as a monomer for thermally stable polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs). This document outlines potential applications and provides detailed, prospective experimental protocols to guide researchers in exploring the utility of this compound in materials science.
Potential Applications in Energetic Materials
The 1,2,5-oxadiazole (furazan) heterocycle is a well-established building block in the design of energetic materials due to its high positive enthalpy of formation and contribution to oxygen balance.[1][2] The incorporation of amino and acetamide groups onto this energetic core can modulate sensitivity and thermal stability.
High-Nitrogen Content Energetic Material
This compound possesses a high nitrogen content, a key characteristic for materials that release large volumes of nitrogen gas upon decomposition, a desirable trait for propellants and explosives. Its structure suggests a balance between energetic performance and thermal stability.
Precursor for Melt-Castable Explosives
The acetamide group may lower the melting point of the molecule compared to its amino-nitro counterparts, potentially making it a candidate for melt-castable explosive formulations. Such materials can be melted and cast into various shapes, offering processing advantages over traditional press-cured explosives.
Energetic Plasticizer
Energetic plasticizers are used to improve the mechanical properties of polymer-bonded explosives (PBXs) and solid rocket propellants while also contributing to the overall energy of the formulation.[3][4] The flexible acetamide side chain in this compound suggests it could act as an energetic plasticizer, enhancing the processability and performance of energetic polymer composites.
Table 1: Comparison of Properties of Energetic Heterocycles
| Compound/Family | Key Features | Potential Advantages |
| 1,2,5-Oxadiazoles (Furazans) | High enthalpy of formation, good oxygen balance.[1][3] | High energy output. |
| 1,2,4-Oxadiazoles | Generally good thermal stability.[5] | Improved safety and handling. |
| Triazoles | High nitrogen content, high thermal stability.[5] | Generation of large gas volumes. |
| This compound (Proposed) | Combination of energetic furazan ring with flexible acetamide and reactive amino groups. | Potential for balanced energetic performance, processability, and functionalization. |
Potential Applications in Advanced Polymers
The bifunctional nature of this compound (amino and acetamide groups) makes it a candidate monomer for the synthesis of high-performance polymers.
Monomer for Thermally Stable Polymers
The 1,3,4-oxadiazole ring, an isomer of the 1,2,5-oxadiazole, is known to impart exceptional thermal stability to polymers.[6] While the 1,2,5-oxadiazole ring is more energetic, polymers incorporating this moiety could exhibit a unique combination of thermal resistance and controlled decomposition characteristics. The amino group provides a reactive site for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides or polyureas, respectively.
Table 2: Potential Polymerization Reactions
| Co-monomer | Resulting Polymer | Potential Properties |
| Diacyl Chlorides | Polyamide | High thermal stability, good mechanical strength. |
| Diisocyanates | Polyurea | Good elasticity and toughness. |
| Epoxides | Epoxy Resin | High adhesive strength and chemical resistance. |
Potential Applications in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The amino group on this compound can act as a coordination site for metal ions, making it a potential ligand for the synthesis of novel MOFs.
Energetic MOFs
The incorporation of an energetic ligand like this compound into a MOF structure could lead to the development of energetic MOFs. These materials have potential applications as advanced explosives or propellants with tunable properties.
Catalytic MOFs
The amino groups within the pores of a MOF can act as basic catalytic sites. A MOF constructed with this ligand could be explored for its catalytic activity in various organic transformations.
Experimental Protocols (Prospective)
The following are detailed, yet prospective, protocols for the synthesis and initial characterization of materials incorporating this compound. Safety Precaution: The synthesis and handling of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the acylation of amino-oxadiazoles.
Materials:
-
3,4-Diaminofurazan
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,4-diaminofurazan in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution, followed by a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Protocol 2: Preliminary Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and assess the thermal stability of the synthesized compound.
Materials:
-
Synthesized this compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
Procedure:
-
Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to 300-400 °C at a constant heating rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset of a large exothermic peak indicates the decomposition temperature of the material.
Caption: Workflow for DSC analysis of thermal stability.
Future Research Directions
The exploration of this compound in materials science is a nascent field with significant potential. Future research should focus on:
-
Detailed Characterization: Thoroughly characterizing the physical and energetic properties of the pure compound, including density, impact sensitivity, and heat of formation.
-
Polymer Synthesis and Characterization: Synthesizing polymers using this compound as a monomer and evaluating their thermal, mechanical, and energetic properties.
-
MOF Synthesis and Application: Investigating the coordination of this compound with various metal ions to form novel MOFs and exploring their potential in catalysis and as energetic materials.
-
Computational Modeling: Employing computational chemistry to predict the properties of materials derived from this compound to guide experimental efforts.
By pursuing these research avenues, the scientific community can unlock the full potential of this promising, yet underexplored, molecule in the development of next-generation advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for the Synthesis of Nitrogen-Rich Compounds Using N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide as a precursor for the synthesis of various nitrogen-rich compounds. The protocols detailed below are based on established chemical transformations of amino and acetamido groups on heterocyclic systems, particularly in the context of energetic materials and pharmacologically active molecules.
Introduction
This compound, also known as 3-acetamido-4-aminofurazan, is a versatile building block for the synthesis of advanced nitrogen-rich compounds. Its structure incorporates a stable 1,2,5-oxadiazole (furazan) ring, which is a common motif in energetic materials due to its high heat of formation and density. The presence of two distinct nitrogen-containing functional groups—an amino group and an acetamido group—at adjacent positions offers multiple avenues for derivatization, leading to the construction of complex heterocyclic systems with a high nitrogen content.
The amino group can be readily diazotized and converted into a variety of other functional groups or used in coupling reactions to form azo-bridged compounds. The acetamido group can be hydrolyzed to unveil a second amino group, yielding 3,4-diaminofurazan, a key precursor for the synthesis of fused heterocyclic systems such as pyrazines, triazines, and tetrazines. This dual reactivity makes this compound a valuable starting material in the fields of energetic materials, materials science, and medicinal chemistry.
Applications
-
Precursor for High-Energy-Density Materials (HEDMs): The furazan backbone and the high nitrogen content of its derivatives make it a suitable candidate for the synthesis of novel explosives and propellants with desirable properties such as high detonation velocity, good thermal stability, and low sensitivity to impact and friction.
-
Synthesis of Fused Heterocyclic Systems: The generation of 3,4-diaminofurazan from the title compound allows for the construction of various fused nitrogen-containing heterocycles. These systems are of interest not only as energetic materials but also as potential pharmaceuticals and functional materials.
-
Formation of Azo-Bridged Nitrogen-Rich Compounds: The amino group can be converted to a diazonium salt, which can then be coupled with other nitrogen-rich heterocycles to create extended, high-nitrogen molecules with unique energetic and chromophoric properties.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminofurazan via Hydrolysis of this compound
This protocol describes the acidic hydrolysis of the acetamido group to yield 3,4-diaminofurazan, a versatile intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10 mmol).
-
Carefully add 20 mL of 6 M hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Exercise caution as CO₂ gas will be evolved.
-
The product, 3,4-diaminofurazan, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 10 mL portions of cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3,4-diaminofurazan.
-
Dry the purified product in a vacuum oven at 50 °C.
Expected Yield and Characterization:
-
Yield: 85-95%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 178-180 °C
-
¹H NMR (DMSO-d₆): δ 6.10 (s, 4H, 2 x NH₂) ppm
-
¹³C NMR (DMSO-d₆): δ 152.5 (s, 2C) ppm
Protocol 2: Synthesis of a Nitrogen-Rich Azo-Coupled Compound
This protocol details the diazotization of the amino group of this compound and subsequent coupling with a nitrogen-rich heterocycle, such as 3-amino-5-methyl-1H-pyrazole, to form a high-nitrogen azo compound.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
3-Amino-5-methyl-1H-pyrazole
-
Sodium Acetate (CH₃COONa)
-
Ice bath
-
Beakers
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization
-
In a 100 mL beaker, dissolve this compound (1.42 g, 10 mmol) in a mixture of 10 mL of deionized water and 3 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the ice bath.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 3-amino-5-methyl-1H-pyrazole (0.97 g, 10 mmol) in 20 mL of deionized water and cool it to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the pyrazole solution with vigorous stirring, keeping the temperature below 5 °C.
-
During the addition, maintain the pH of the reaction mixture at 4-5 by adding a cold solution of sodium acetate.
-
A colored precipitate will form. Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: Colored solid (e.g., yellow, orange, or red)
-
Spectroscopic analysis (IR, NMR, Mass Spectrometry) would be required to confirm the structure of the final azo-coupled product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of nitrogen-rich compounds derived from this compound. The data for the azo-coupled product is representative and will vary depending on the coupling partner used.
| Product Name | Starting Material | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 3,4-Diaminofurazan | This compound | 6 M HCl | 4 hours | 85-95 | 178-180 |
| Azo-coupled Product | This compound | NaNO₂, HCl, 3-Amino-5-methyl-1H-pyrazole | 2-3 hours | 70-85 | >200 (decomposes) |
Logical Relationships in Synthesis
The following diagram illustrates the synthetic relationship between the starting material and the key intermediates and products.
experimental setup for thermal analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Application Note: Thermal Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Introduction
This compound is a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. The presence of the amino and acetamide groups on the oxadiazole ring suggests its potential application in pharmaceutical development and as an energetic material. A thorough understanding of its thermal stability and decomposition characteristics is crucial for safe handling, storage, and processing, as well as for predicting its behavior under various temperature conditions. This application note details the experimental setup and protocols for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Key Applications:
-
Pharmaceutical Development: Assessing the thermal stability of the compound is critical for formulation, shelf-life determination, and compatibility studies with excipients.
-
Materials Science: For applications as an energetic material, understanding the decomposition temperature, energy release, and decomposition kinetics is paramount for safety and performance evaluation.
-
Chemical Process Safety: Ensuring safe operating temperatures for synthesis, purification, and handling to prevent runaway reactions.
Experimental Protocols
This section provides detailed methodologies for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, phase transitions, and decomposition temperature and to quantify the heat flow associated with these events.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, especially if volatile decomposition products are expected. For studies focusing on decomposition in an inert atmosphere, a pinhole lid can be used to allow for the escape of gaseous products.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the initial temperature to 30 °C.
-
Set the final temperature to 400 °C to ensure complete decomposition is observed.
-
Select a heating rate of 10 °C/min.
-
Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to determine:
-
The onset and peak temperatures of any endothermic events (e.g., melting).
-
The onset and peak temperatures of any exothermic events (e.g., decomposition).
-
The enthalpy change (ΔH) for each thermal event by integrating the peak area.
-
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and mass loss events.
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Set the initial temperature to 30 °C.
-
Set the final temperature to 400 °C.
-
Select a heating rate of 10 °C/min.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Acquisition: Begin the analysis and record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the TGA curve to identify:
-
The initial decomposition temperature (onset temperature of mass loss).
-
The temperature ranges of distinct mass loss steps.
-
The percentage of mass loss at each step.
-
The final residual mass at the end of the experiment.
-
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the thermal analysis of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 165.2 | 168.5 | 150.3 (Endothermic) |
| Decomposition | 255.8 | 260.4 | -1850.7 (Exothermic) |
Table 2: Thermogravimetric Analysis (TGA) Data
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| Step 1 | 250 - 350 | 85.6 | 14.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of the target compound.
Caption: Experimental workflow for thermal analysis.
Potential Thermal Decomposition Pathway
Based on studies of similar furazan and furoxan compounds, the thermal decomposition is likely initiated by the cleavage of the weaker bonds within the molecule. The following diagram illustrates a generalized potential decomposition pathway.
Caption: Generalized thermal decomposition pathway.
Disclaimer: The quantitative data and decomposition pathway presented are hypothetical and based on the analysis of structurally related compounds. Actual experimental results may vary. It is essential to perform the described experiments to obtain accurate data for this compound. Always adhere to laboratory safety protocols when handling potentially energetic materials.
Application Notes and Protocols for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Derivatization in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a versatile scaffold for the development of novel therapeutic agents. The 1,2,5-oxadiazole (furazan) ring system is a valuable pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Derivatization of the amino and acetamido groups on the 3 and 4 positions of the oxadiazole ring allows for the fine-tuning of physicochemical properties and biological activity, making this scaffold a prime candidate for lead optimization in drug discovery programs.
Overview of Medicinal Chemistry Applications
Derivatives of the this compound core have shown promise in several therapeutic areas. The structural rigidity of the oxadiazole ring, combined with its ability to participate in hydrogen bonding, contributes to its favorable interactions with various biological targets.[1]
Anticancer Activity: The 1,2,5-oxadiazole scaffold has been investigated for its antiproliferative properties. Derivatives have been shown to inhibit the growth of various cancer cell lines, with some compounds exhibiting inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases.[2][3][4] The mechanism of action for some oxadiazole derivatives has been linked to the modulation of critical signaling pathways, including the EGFR/PI3K/Akt/mTOR pathway and the upregulation of the tumor suppressor p53.[5][6]
Anti-inflammatory Effects: Certain 1,2,5-oxadiazole derivatives have demonstrated potent anti-inflammatory activity.[7] Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators, potentially through the LPS-TLR4-NF-κB signaling pathway.[8] This makes them attractive candidates for the development of novel treatments for inflammatory disorders.
Neuroprotective Potential: The broader class of oxadiazole derivatives has been explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][9][10] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways implicated in neuronal cell death.[10]
Derivatization Strategies
The primary points for derivatization on the this compound scaffold are the amino group at the 4-position and the acetamido group at the 3-position. The parent compound for these derivatizations is often 3,4-diamino-1,2,5-oxadiazole (also known as 3,4-diaminofurazan).
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below:
References
- 1. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 4. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Reactivity of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the comprehensive reactivity and stability assessment of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. The protocols cover forced degradation studies, thermal stability analysis, and compatibility with common pharmaceutical excipients. Methodologies for sample analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and characterization of degradation products by Nuclear Magnetic Resonance (NMR) and MS are described.
Introduction
This compound, also known as an aminofurazan derivative, is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its chemical reactivity and stability is paramount for its potential development as a drug candidate. This document outlines a systematic approach to evaluating its degradation pathways, thermal stability, and compatibility with excipients, which are critical parameters in early-stage drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | [1][2] |
| Molecular Weight | 142.12 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| CAS Number | 140706-47-4 | [1][2] |
| SMILES | CC(=O)NC1=NON=C1N | [2] |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[3][4][5] These studies also aid in the development of stability-indicating analytical methods.
For each stress condition, prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A portion of this stock solution will be subjected to the stress conditions outlined below.
Caption: Workflow for forced degradation studies.
-
Protocol:
-
Acid Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the sample.
-
For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC-MS.
-
-
Protocol:
-
To 1 mL of the API stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Protocol:
-
Transfer a known amount of the solid API into a vial and place it in a temperature-controlled oven at 70°C for 48 hours.
-
Also, expose the API stock solution (1 mg/mL) to 70°C for 48 hours.
-
At specified time points, withdraw samples. For the solid sample, dissolve in a suitable solvent and dilute for analysis. For the solution sample, dilute directly.
-
Analyze by HPLC-MS.
-
-
Protocol:
-
Expose the solid API and the API stock solution (1 mg/mL) to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of UV radiation.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
At the end of the exposure, prepare the samples for analysis as described for thermal degradation.
-
Analyze by HPLC-MS.
-
The results of the forced degradation studies should be summarized in a table as shown below.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 24 h | 60°C | |||
| 3% H₂O₂ | 24 h | Room Temp | |||
| Thermal (Solid) | 48 h | 70°C | |||
| Thermal (Solution) | 48 h | 70°C | |||
| Photolytic | 1.2 M lux h | Ambient |
Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and thermal stability of the compound.
-
Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
DSC/TGA Parameters:
-
Temperature Range: 25°C to 400°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset of melting and decomposition from the DSC and TGA curves, respectively.
Table 3: Thermal Analysis Data for this compound
| Parameter | Observed Value (°C) |
| Melting Onset (DSC) | |
| Melting Peak (DSC) | |
| Decomposition Onset (TGA) | |
| Temperature of Max. Weight Loss (TGA) |
Excipient Compatibility Studies
This study evaluates the potential interactions between this compound and common pharmaceutical excipients.
-
Excipient Selection: Choose a range of common excipients, including diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).
-
Sample Preparation:
-
Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of the API alone.
-
For each mixture and the control, prepare two sets: one stored under dry conditions and one with the addition of 5% w/w water to simulate high humidity.
-
-
Storage Conditions: Store the samples in sealed vials at 40°C/75% RH for 4 weeks.
-
Analysis: At initial, 2-week, and 4-week time points, analyze the samples by HPLC-MS to assess the purity of the API and the formation of any new degradation products. Visual inspection for any physical changes should also be performed.
Caption: Workflow for excipient compatibility studies.
Table 4: Excipient Compatibility Study Results
| Excipient | Time Point | Physical Appearance | API Purity (%) | New Degradants (RT) |
| Control (API only) | 0 weeks | |||
| 2 weeks | ||||
| 4 weeks | ||||
| Lactose | 0 weeks | |||
| 2 weeks | ||||
| 4 weeks | ||||
| Microcrystalline Cellulose | 0 weeks | |||
| 2 weeks | ||||
| 4 weeks | ||||
| ... (continue for all excipients) |
Analytical Methodologies
HPLC-MS Method for a Stability-Indicating Assay
-
Instrumentation: HPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A starting point could be a linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV scan of the API) and MS in positive and negative ionization modes.
-
Characterization of Degradation Products
Degradation products observed in the forced degradation studies should be characterized to understand the degradation pathways.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the parent ion and fragment ions to determine the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies on the degradation products to elucidate their structures. The fragmentation of the 1,2,5-oxadiazole ring and the amide bond are likely fragmentation pathways.
-
Isolation: If a degradation product is present in sufficient quantity, it should be isolated using preparative HPLC.
-
NMR Analysis:
-
¹H NMR: To identify the proton environment of the degradation product.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms and confirm the structure.
-
Based on the known reactivity of oxadiazoles, a potential degradation pathway under hydrolytic conditions is the opening of the oxadiazole ring.
Caption: Potential degradation pathway via hydrolysis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the reactivity and stability of this compound. The data generated from these studies are crucial for identifying potential liabilities of the molecule and for guiding its further development as a pharmaceutical candidate. The use of modern analytical techniques will ensure a thorough understanding of its degradation profile and compatibility with formulation components.
References
- 1. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]
- 5. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide synthesis.
Experimental Workflow Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 3,4-diaminofurazan (DAF), from diaminoglyoxime. The second stage is the selective acetylation of DAF to yield the desired product.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 3,4-diaminofurazan (DAF), which is also known as 3,4-diamino-1,2,5-oxadiazole.
Q2: What are the common methods for synthesizing the 3,4-diaminofurazan (DAF) precursor?
A2: DAF is typically synthesized from diaminoglyoxime through a base-catalyzed dehydration and cyclization reaction. Various methods exist with differing yields and conditions, as summarized in the table below.[1][2][3][4][5]
Q3: Which acetylating agent provides the best yield for the final product?
A3: Acetic anhydride is reported to provide higher yields, increased purity, and shorter reaction times compared to using acyl halides or acetic acid with a catalyst.[2]
Q4: What is the most common side product in the acetylation of DAF?
A4: The most common side product is the di-acetylated derivative, 3,4-diacetylaminofurazan. Controlling the reaction conditions is crucial to favor the formation of the desired mono-acetylated product.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of 3,4-Diaminofurazan (DAF) Precursor
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Dehydration and Cyclization | The choice of base and reaction conditions significantly impacts the yield of DAF. Potassium hydroxide is often preferred over sodium hydroxide. Microwave-mediated synthesis has also been reported as a convenient method.[3] |
| Suboptimal Reaction Temperature | The reaction is typically carried out at elevated temperatures (around 170-180°C). Ensure precise temperature control as deviations can lead to incomplete reaction or degradation.[3] |
| Impure Starting Material (Diaminoglyoxime) | Use high-purity diaminoglyoxime. Impurities can interfere with the cyclization reaction. |
Troubleshooting Workflow for Low DAF Yield:
Caption: Troubleshooting logic for low yield of 3,4-diaminofurazan (DAF).
Problem 2: Low Yield of this compound in the Acetylation Step
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of Di-acetylated Byproduct | The primary cause of low yield of the mono-acetylated product is the formation of 3,4-diacetylaminofurazan. To minimize this, carefully control the stoichiometry of acetic anhydride. A slight excess may be necessary to drive the reaction, but a large excess will favor di-acetylation.[2] |
| Inappropriate Acetylating Agent | While acetic acid with a catalyst can be used, acetic anhydride is reported to give higher yields and purity.[2] |
| Suboptimal Reaction Time and Temperature | The reaction time should be carefully monitored. Shorter reaction times may favor the mono-acetylated product. The optimal temperature needs to be determined empirically, but starting at room temperature and gently heating if necessary is a prudent approach. |
| Impure DAF | Impurities in the DAF starting material can lead to side reactions and lower the yield of the desired product. Ensure DAF is of high purity before proceeding with acetylation. |
Troubleshooting Workflow for Low Acetylation Yield:
Caption: Troubleshooting logic for low yield in the acetylation step.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Di-acetylated Byproduct | The di-acetylated byproduct can be difficult to separate from the mono-acetylated product due to similar polarities. Careful column chromatography is often required. Consider using a solvent system with a gradient elution to improve separation. |
| Unreacted 3,4-Diaminofurazan | If the reaction is incomplete, unreacted DAF will be present. DAF has a different polarity and can usually be separated by column chromatography or recrystallization. |
| Other Impurities | Impurities from the starting materials or side reactions can complicate purification. Ensure high-purity reagents and solvents are used throughout the synthesis. |
Experimental Protocols
Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime
This protocol is based on a reported method with a yield of approximately 70%.[1]
Materials:
-
Diaminoglyoxime
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Stainless steel reactor
Procedure:
-
Prepare a suspension of diaminoglyoxime (0.2 mol) in an aqueous solution of potassium hydroxide (2 M, 80 mL).
-
Place the suspension in a stainless steel reactor.
-
Seal the reactor and heat it in an oil bath preheated to 170-180°C.
-
Maintain this temperature for 2 hours.
-
After 2 hours, cool the reactor by immersing it in an ice bath for 2 hours.
-
Carefully open the reactor in a well-ventilated fume hood to allow any trapped ammonia to escape.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water.
-
Dry the product to obtain 3,4-diaminofurazan.
Synthesis of this compound from DAF
This is a generalized protocol based on the reported superiority of acetic anhydride as the acetylating agent.[2] Optimization of stoichiometry and reaction conditions may be necessary.
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic Anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-diaminofurazan in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride to the cooled, stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of DAF and the formation of the product), quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reported Synthesis Methods for 3,4-Diaminofurazan (DAF)
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
| Diaminoglyoxime | aq. KOH, 170-180°C, 2h | 70% | [1] |
| Diaminoglyoxime | aq. NaOH or KOH, 180°C | Not specified | [3] |
| Glyoxal | One-step amination | 43% | [2] |
| Diaminoglyoxime | Supported solid alkali, 150°C, 4h | 91.2% | [5] |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Appearance | Solid |
| CAS Number | 140706-47-4 |
References
Technical Support Center: Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Extend reaction time and monitor progress using TLC. 2. Ensure anhydrous conditions and use freshly distilled solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. For the acylation step, temperatures that are too high can lead to side products. 4. Evaluate alternative purification methods such as column chromatography with a different solvent system or recrystallization from a different solvent. |
| Presence of Impurities in Final Product | 1. Unreacted starting materials. 2. Formation of side products (e.g., di-acylated product). 3. Residual solvent. | 1. Improve purification by recrystallization or column chromatography. 2. Use a controlled amount of the acylating agent. Consider adding it dropwise at a lower temperature to minimize side reactions. 3. Dry the final product under high vacuum for an extended period. |
| Product Discoloration (e.g., Pink or Brown Hue) | 1. Formation of colored by-products from oxidation or side reactions. 2. Presence of trace metal impurities. | 1. Treat a solution of the crude product with activated carbon.[1] 2. In some cases, treatment with a chelating agent or a small amount of a reducing agent during workup can be beneficial. A method involving ferric chloride followed by activated carbon has been used for color removal in a similar compound.[1] |
| Difficulty in Isolating the Product | 1. Product is too soluble in the recrystallization solvent. 2. Formation of an oil instead of a solid. | 1. Try a different solvent or a mixture of solvents for recrystallization. Cooling the solution to a lower temperature may also induce crystallization. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the acylation of 3,4-diaminofurazan (also known as diaminofurazan) with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the acid formed during the reaction.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase should be chosen to achieve good separation between the starting material (3,4-diaminofurazan) and the product. The spots can be visualized under UV light.
Q3: What are the key safety precautions to take during this synthesis?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride and acetyl chloride are corrosive and have irritating fumes; handle with care.
-
Oxadiazole compounds can be energetic; avoid excessive heat and shock.
Q4: Are there alternative methods to conventional heating for this synthesis?
Yes, microwave-assisted synthesis can be a viable alternative.[2][3] This method often leads to shorter reaction times and can improve yields.[2] The specific conditions (temperature, time, and power) would need to be optimized for this particular reaction.
Q5: My final product has a low melting point and appears impure. What purification techniques are recommended?
Recrystallization is a common method for purifying the final product. A suitable solvent system should be determined experimentally. If recrystallization is ineffective, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the product and impurities.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of the analogous formamide derivative.[4]
Materials:
-
3,4-Diaminofurazan
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminofurazan in a suitable solvent like ethyl acetate.
-
Add a stoichiometric equivalent of a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of acetic anhydride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for challenges in the synthesis of this compound.
References
- 1. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 2. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, also known as 3-amino-4-acetylaminofurazan.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3,4-diaminofurazan (DAF). The synthesis involves the selective mono-acetylation of one of the amino groups on the furazan ring.
Q2: I obtained a di-acetylated product instead of the desired mono-acetylated compound. Why did this happen and how can I avoid it?
A2: The formation of 3,4-diacetylaminofurazan is a common side reaction that occurs when a strong acetylating agent is used. To selectively obtain the mono-acetylated product, it is recommended to use a milder acetylating agent such as acetic acid in the presence of a catalyst like p-toluenesulfonic acid. The use of more reactive reagents like acetic anhydride tends to favor the formation of the di-acetylated side product.[1]
Q3: Are there any other potential side reactions I should be aware of?
A3: Besides di-acetylation, harsh reaction conditions (e.g., high temperatures, strong bases or acids) could potentially lead to the degradation or rearrangement of the 1,2,5-oxadiazole (furazan) ring. However, by employing the recommended milder acylation conditions, the risk of such side reactions is minimized.
Q4: My reaction yield is low. What are the possible reasons and how can I improve it?
A4: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. Reaction times may need to be extended.
-
Suboptimal catalyst concentration: The amount of p-toluenesulfonic acid can be critical. Too little may result in a slow or incomplete reaction, while too much could potentially lead to side product formation.
-
Product loss during workup and purification: this compound has some solubility in polar solvents. Minimize the use of washing solvents and optimize your crystallization or chromatography conditions to reduce loss.
-
Formation of side products: If di-acetylation or other side reactions are occurring, this will naturally lower the yield of the desired product. Re-evaluate your reaction conditions to favor mono-acetylation.
Q5: What is the recommended method for purifying the final product?
A5: The purification of this compound can typically be achieved by recrystallization from a suitable solvent. The choice of solvent will depend on the scale of the reaction and the impurities present. Alternatively, column chromatography can be used for high-purity samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of di-acetylated product in the final mixture. | Use of a strong acetylating agent (e.g., acetic anhydride).Reaction temperature is too high. | Switch to a milder acetylating agent like acetic acid with a catalytic amount of p-toluenesulfonic acid.[1]Maintain the recommended reaction temperature. |
| Incomplete reaction; starting material (3,4-diaminofurazan) remains. | Insufficient reaction time.Inadequate amount of catalyst.Low reaction temperature. | Monitor the reaction using TLC until the starting material is no longer visible.Optimize the concentration of the p-toluenesulfonic acid catalyst.Ensure the reaction is maintained at the optimal temperature. |
| Formation of unidentified, polar byproducts. | Possible degradation of the furazan ring due to harsh conditions. | Avoid excessively high temperatures or the use of strong acids or bases.Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation. |
| Difficulty in isolating the product after workup. | The product may be partially soluble in the aqueous phase or washing solvents. | During aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product.Use minimal amounts of cold solvent for washing the isolated product. |
Data on Acylation of 3,4-Diaminofurazan
| Acylating Agent | Catalyst | Product(s) | Remarks | Reference |
| Acetic Acid | p-Toluenesulfonic Acid | 3-amino-4-acetylaminofurazan (Mono-acetylated) | This method favors the formation of the desired mono-acetylated product. | [1] |
| Acetic Anhydride | None mentioned | 3,4-diacetylaminofurazan (Di-acetylated) | The use of a stronger acylating agent leads to the di-substituted side product. | [1] |
| Acyl Halides | Not specified | Mono- and/or Di-acylated products | Considered a more traditional method which may have lower yields and purity compared to the acetic acid/p-TSA method.[1] | [1] |
Experimental Protocols
Synthesis of this compound (Selective Mono-acetylation) [1]
This protocol is based on the selective mono-acylation of 3,4-diaminofurazan using acetic acid.
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Suitable solvent (e.g., toluene)
Procedure:
-
To a solution of 3,4-diaminofurazan in a suitable solvent, add acetic acid.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain this compound.
Visual Guides
Caption: Main synthetic pathways for the acetylation of 3,4-diaminofurazan.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimization of reaction conditions for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, also known as 3-amino-4-acetylaminofurazan.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
The most common precursor is 3,4-Diaminofurazan (DAF). The synthesis involves the selective acylation of one of the amino groups on the DAF molecule.
Q2: Which acetylating agents can be used for this synthesis?
Both acetic acid and acetic anhydride can be used as acetylating agents.[1][2] The choice of agent is critical as it influences the final product. Acetic acid, in the presence of a catalyst like p-Toluenesulfonic acid, tends to yield the desired mono-acetylated product, this compound.[1][2] Acetic anhydride, however, is more reactive and can lead to the formation of the di-acetylated byproduct, 3,4-diacetylaminofurazan.[1][2]
Q3: How can the formation of the di-acetylated byproduct be minimized?
To favor mono-acetylation and minimize the di-acetylated product, it is recommended to use a less reactive acetylating agent like acetic acid.[1][2] Controlling the stoichiometry of the reagents is also crucial. Using an excess of acetic anhydride should be avoided if the mono-acetylated product is desired.
Q4: What is the role of p-Toluenesulfonic acid in the reaction with acetic acid?
In the acylation of 3,4-diaminofurazan with acetic acid, p-Toluenesulfonic acid acts as a catalyst.[1][2] It protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the diaminofurazan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive Catalyst. The p-Toluenesulfonic acid catalyst may be old or hydrated, reducing its effectiveness.
-
Solution: Use a fresh, dry sample of p-Toluenesulfonic acid.
-
-
Potential Cause B: Insufficient Reaction Time or Temperature. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately, while continuing to monitor for byproduct formation.
-
-
Potential Cause C: Purity of Starting Material. The starting material, 3,4-diaminofurazan, may contain impurities that interfere with the reaction.
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Solution: Ensure the purity of the 3,4-diaminofurazan using techniques like NMR or melting point analysis before starting the reaction. Recrystallize if necessary.
-
Problem 2: Presence of Multiple Spots on TLC, Including a Less Polar Spot
-
Potential Cause: Formation of 3,4-diacetylaminofurazan. A less polar spot on the TLC plate (higher Rf value) likely corresponds to the di-acetylated byproduct. This occurs when both amino groups are acetylated.
-
Solution 1: If using acetic anhydride, switch to the less reactive acetic acid with a p-Toluenesulfonic acid catalyst to improve selectivity for the mono-acetylated product.[1][2]
-
Solution 2: Carefully control the stoichiometry. Avoid using a large excess of the acetylating agent.
-
Solution 3: Purify the crude product using column chromatography to separate the mono- and di-acetylated compounds.
-
Problem 3: Product is Difficult to Isolate or Purify
-
Potential Cause A: Product is highly soluble in the reaction solvent. This can lead to losses during workup and filtration.
-
Solution: After the reaction is complete, cool the reaction mixture in an ice bath to maximize precipitation of the product before filtration. Minimize the amount of cold solvent used for washing the filtered solid.
-
-
Potential Cause B: Co-precipitation of impurities.
-
Solution: If the isolated product is impure, recrystallization from a suitable solvent system is recommended to obtain a higher purity product.
-
Data Presentation
Table 1: Reaction Conditions for the Acylation of 3,4-Diaminofurazan
| Target Product | Starting Material | Acetylating Agent | Catalyst | Yield (%) | Reference |
| This compound | 3,4-Diaminofurazan | Acetic Acid | p-Toluenesulfonic acid | High | [1] |
| 3,4-Diacetylaminofurazan | 3,4-Diaminofurazan | Acetic Anhydride | None specified | High | [1] |
Experimental Protocols
Protocol: Synthesis of this compound via Catalytic Acylation
This protocol is based on the method described for the synthesis of 3-amino-4-acetylaminofurazan.[1][2]
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic Acid (Glacial)
-
p-Toluenesulfonic acid
-
Suitable solvent (e.g., toluene, if azeotropic removal of water is needed, though the reference does not specify a solvent other than the reagent itself)
Procedure:
-
To a reaction flask, add 3,4-diaminofurazan.
-
Add an excess of acetic acid, which will act as both the reagent and the solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid.
-
Heat the reaction mixture under reflux and monitor the progress using TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold water or a suitable cold solvent to remove residual acid and catalyst.
-
Dry the product under vacuum to obtain this compound.
-
Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
This compound is a solid with the empirical formula C₄H₆N₄O₂ and a molecular weight of 142.12 g/mol .[1][2][]
Q2: What are the primary safety concerns when handling this compound?
The compound is classified as an eye irritant (H319).[1] It is recommended to use appropriate personal protective equipment (PPE), including safety glasses. Standard precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes if the compound comes into contact with the eyes and removing contact lenses if present.[1]
Q3: Are there any commercially available analytical data for this specific compound?
Currently, major suppliers like Sigma-Aldrich note that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.[1]
Q4: What is the importance of the oxadiazole scaffold in drug development?
The oxadiazole ring is a significant pharmacophore in medicinal chemistry. Its derivatives are studied for a wide range of biological activities due to their metabolic profile and ability to form hydrogen bonds with receptor sites.[4]
Troubleshooting Guide
Issue 1: Low Yield After Synthesis and Initial Work-up
Q: I have a very low yield of my crude product before starting the purification. What could be the cause?
A: Low crude yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and solvent can significantly impact yield. For related oxadiazole syntheses, heating under reflux is common.[5][6] Consider optimizing these parameters.
-
Product Loss During Work-up: If your product has some water solubility, you could be losing material during aqueous extraction steps. Try to minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with a suitable organic solvent.
-
Degradation: The 1,2,5-oxadiazole ring can be sensitive to certain conditions. Strong acidic or basic conditions, or prolonged heating, might lead to degradation.
Issue 2: Difficulty with Recrystallization
Q: My compound is not crystallizing, or it is "oiling out" during recrystallization. What should I do?
A: This is a common purification challenge. Here are some steps to troubleshoot:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For a related compound, N-(4-amino-1,2,5-oxadiazol-3-yl)formamide, recrystallization from a chloroform solution was successful.[4][7] You could try a range of solvents with varying polarities, such as ethanol, ethyl acetate, or mixtures like ethanol/water or chloroform/hexane.
-
Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or if impurities are depressing the melting point. If it oils out, try using a lower boiling point solvent or a solvent pair. You can also try to cool the solution more slowly or scratch the inside of the flask with a glass rod to induce crystallization.
-
Purity of the Crude Material: Highly impure material often fails to crystallize. It may be necessary to first perform a quick column chromatography to remove the bulk of impurities and then attempt recrystallization.
Issue 3: Impurities Remain After Purification
Q: I've recrystallized my product, but NMR/LC-MS analysis still shows impurities. What are the likely culprits and how can I remove them?
A: Common impurities can include:
-
Starting Materials: Unreacted starting materials are a common issue. If their polarity is significantly different from your product, column chromatography is an effective removal method.
-
Side-Products: The synthesis of substituted oxadiazoles can sometimes lead to the formation of isomers or related heterocyclic compounds.[8]
-
Solvent Residues: Ensure your product is thoroughly dried under vacuum to remove any residual solvent from the purification process.
Purification Strategy: If recrystallization is insufficient, column chromatography is the next logical step.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point for polar compounds like this might be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. Aim for an Rf value of 0.2-0.3 for your desired compound.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Column Loading: Load your crude material onto the column dissolved in a minimal amount of the mobile phase or a less polar solvent.
Experimental Protocols
Disclaimer: The following protocol is an example based on the reported procedure for a structurally similar compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[4][7], due to the lack of a specific published procedure for the acetamide derivative. Researchers should adapt this protocol based on their experimental observations.
Protocol 1: Recrystallization of this compound (Example)
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., chloroform, ethanol, or ethyl acetate) to start.
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. Add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
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Analysis: Characterize the purified product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS).
Data Presentation
As no specific quantitative data for the target compound is readily available in the searched literature, the following table provides data for the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide as a reference.[4][7] Researchers should use this table as a template to record their own experimental results for this compound.
| Parameter | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Reference) | This compound (Experimental Data) |
| Molecular Formula | C₃H₄N₄O₂ | C₄H₆N₄O₂ |
| Molecular Weight | 128.09 g/mol | 142.12 g/mol |
| Yield | 62% | Record your yield here |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.40 (1H, NH), 8.75 (1H, CHO), 6.11 (2H, NH₂) | Record your spectral data here |
| ¹³C NMR (200 MHz, DMSO-d₆) | δ 143.89, 147.78, 165.90 | Record your spectral data here |
| Melting Point | Not Reported | Record your melting point here |
| Appearance | Not Reported | Record your observations here |
Visualizations
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Purification troubleshooting workflow for this compound.
References
- 1. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
stability issues of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, along with troubleshooting for common issues encountered during its experimental use.
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of this compound. The oxadiazole ring system can be susceptible to degradation under certain conditions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. | Minimizes the rate of potential degradation reactions. |
| Humidity | Store in a dry environment. The use of a desiccator is recommended. | The compound may be moisture-sensitive, and hydrolysis of the acetamide group or the oxadiazole ring can occur in the presence of water. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | To prevent potential photolytic degradation. |
| Atmosphere | For maximum stability, especially for solutions, store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
| Form | Store as a solid (lyophilized powder) whenever possible. | Solutions are generally less stable than the solid form. Prepare solutions fresh for each experiment if possible. |
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in experimental settings.
FAQs and Troubleshooting Steps
Q1: I am observing lower than expected activity of my compound in a cell-based assay. What could be the cause?
A1: This could be due to several factors related to the compound's stability in the assay medium.
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Degradation in Aqueous Medium: The 1,2,5-oxadiazole ring can be susceptible to hydrolysis, especially at non-neutral pH. Cell culture media are typically buffered around pH 7.4, but local pH changes can occur. The acetamide group can also undergo hydrolysis.
-
Troubleshooting:
-
Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound for each experiment.
-
Assess stability in media: Incubate the compound in the cell culture medium for the duration of your experiment and then analyze for degradation using HPLC or LC-MS.
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Minimize incubation time: If the compound is found to be unstable, reduce the incubation time in the assay if experimentally feasible.
-
-
-
Precipitation: The compound may have limited solubility in your aqueous assay buffer, leading to precipitation and a lower effective concentration.
-
Troubleshooting:
-
Visually inspect solutions: Check for any visible precipitate in your stock and working solutions.
-
Determine solubility: Experimentally determine the solubility of the compound in your assay buffer.
-
Adjust solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not cause precipitation when diluted into the aqueous buffer.
-
-
Q2: My stock solution in DMSO has turned a slight yellow color after storage. Is it still usable?
A2: A color change can be an indicator of degradation.
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Potential Degradation: While DMSO is a common solvent, some compounds can be unstable in it over long periods, even when frozen.
-
Troubleshooting:
-
Analytical Check: Analyze the colored solution by HPLC or LC-MS to check for the presence of degradation products.
-
Prepare Fresh Stock: It is always best practice to prepare a fresh stock solution from the solid compound if you suspect degradation.
-
Alternative Solvents: If instability in DMSO is confirmed, consider other anhydrous solvents for stock solutions, if compatible with your experimental system.
-
-
Q3: How can I perform a quick check of my compound's stability under my experimental conditions?
A3: A simple experimental workflow can help you assess the stability.
-
Experimental Protocol: Small Molecule Stability Assessment
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Prepare Solutions: Prepare a solution of this compound in your experimental buffer at the final working concentration.
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Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure, CO2).
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Time Points: Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Immediately analyze the aliquots by a suitable analytical method like HPLC to quantify the amount of the parent compound remaining.
-
Control: Use a sample stored at -80°C as a stable reference.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a small molecule.
Potential Degradation Pathway
Caption: Potential degradation pathways for the compound.
common impurities in N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and their identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities in N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
The most likely impurities in this compound are process-related, stemming from its synthesis, and degradation products that may form over time.
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Process-Related Impurities:
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3,4-Diamino-1,2,5-oxadiazole (Starting Material): Incomplete acetylation during synthesis can lead to the presence of the unreacted starting material.
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N,N'-(1,2,5-oxadiazole-3,4-diyl)diacetamide (Di-acetylated Byproduct): Over-acetylation of the starting diamine can result in the formation of a di-substituted impurity.
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Residual Solvents and Reagents: Depending on the synthetic route, residual solvents (e.g., tetrahydrofuran, ethyl acetate) and acylating agents (e.g., acetic anhydride, acetyl chloride) or their byproducts may be present.
-
-
Degradation Impurities:
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3,4-Diamino-1,2,5-oxadiazole and Acetic Acid (Hydrolysis Products): The amide bond in this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield the starting diamine and acetic acid.
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Oxadiazole Ring-Opened Products: Forced degradation studies on similar oxadiazole derivatives have shown that the ring can open under certain pH conditions.[1]
-
Q2: How can I identify these impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of potential impurities.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a primary tool for separating the target compound from its impurities. Different retention times will be observed for the starting material, the desired product, and the di-acetylated byproduct due to differences in polarity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of separated impurities by providing their mass-to-charge ratio (m/z), which corresponds to their molecular weights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main compound and its impurities, especially for identifying the number and environment of protons and carbons in each molecule.
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Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile residual solvents.
Q3: Are there any specific storage conditions to minimize the formation of degradation impurities?
To minimize hydrolytic degradation, it is advisable to store this compound in a cool, dry place, protected from moisture and light. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also recommended. Studies on other oxadiazole derivatives show maximum stability in a pH range of 3-5.[1]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram with lower retention time than the main peak. | Presence of the more polar starting material, 3,4-diamino-1,2,5-oxadiazole. | Confirm the identity of the peak using LC-MS (expected m/z for [M+H]+ ≈ 101.05). If confirmed, the synthesis reaction may require longer reaction times, or the purification process (e.g., recrystallization, chromatography) needs to be optimized. |
| Unexpected peak in HPLC chromatogram with higher retention time than the main peak. | Presence of the less polar di-acetylated byproduct, N,N'-(1,2,5-oxadiazole-3,4-diyl)diacetamide. | Confirm the identity of the peak using LC-MS (expected m/z for [M+H]+ ≈ 185.07). To minimize its formation, consider using a milder acetylating agent, controlling the stoichiometry of the reagents more precisely, or adjusting the reaction temperature and time. |
| Broad or tailing peaks in HPLC. | Poor sample solubility, column overloading, or secondary interactions with the stationary phase. | Ensure the sample is fully dissolved in the mobile phase. Try injecting a lower concentration. Consider using a mobile phase additive (e.g., a small amount of trifluoroacetic acid) to improve peak shape. |
| Gradual increase of impurity peaks in stored samples. | Degradation of the compound, likely due to hydrolysis. | Review storage conditions. Ensure the sample is protected from moisture and stored at a low temperature. Conduct forced degradation studies to understand the stability profile of your material under various conditions (pH, temperature, light). |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity |
| This compound | C4H6N4O2 | 142.12 | Intermediate |
| 3,4-Diamino-1,2,5-oxadiazole | C2H4N4O | 100.08 | High |
| N,N'-(1,2,5-oxadiazole-3,4-diyl)diacetamide | C6H8N4O3 | 184.15 | Low |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrument and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
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Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid compound at 60 °C for 7 days.
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Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.
-
-
Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze the stressed samples using the HPLC method described in Protocol 1, alongside an unstressed control sample.
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Use LC-MS to identify the mass of the degradation products.
-
Visualizations
Caption: Synthetic pathway and potential impurity formation.
References
Technical Support Center: Scaling Up the Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and established synthetic route involves a two-step process. The first step is the synthesis of the key precursor, 3,4-Diaminofurazan (DAF). The second step is the selective acetylation of one of the amino groups on the DAF ring to yield the final product.
Q2: What are the primary starting materials for this synthesis?
A2: The synthesis typically starts from readily available materials. 3,4-Diaminofurazan (DAF) is the immediate precursor. DAF itself is often synthesized from diaminoglyoxime (DAG), which can be prepared from glyoxime and hydroxylamine hydrochloride.[1][2]
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Both the precursor, 3,4-Diaminofurazan, and the final product are energetic materials.[3] Therefore, appropriate safety precautions must be taken, especially during scale-up. This includes:
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Thermal Hazard Analysis: Perform differential scanning calorimetry (DSC) or similar analyses to understand the thermal stability of intermediates and the final product.
-
Controlled Reaction Conditions: Avoid rapid heating and ensure adequate cooling capacity to manage exothermic reactions.
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Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, lab coats, and blast shields, especially when working with larger quantities.
-
Avoid Friction and Impact: Handle the energetic compounds with care to prevent accidental initiation.
Q4: What are the typical solvents and reagents used in the acetylation step?
A4: The acetylation of 3,4-Diaminofurazan is commonly performed using acetic anhydride or acetic acid.[4][5] The reaction may be catalyzed by an acid, such as p-Toluenesulfonic acid, to improve reaction time and yield.[4][6]
Synthesis Workflow and Troubleshooting
The overall synthesis process can be visualized as a two-stage workflow, starting with the preparation of the 3,4-Diaminofurazan (DAF) precursor, followed by its acetylation.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Stage 1 - Synthesis of 3,4-Diaminofurazan (DAF)
This section addresses common issues encountered during the synthesis of the DAF precursor.
Q: My yield of 3,4-Diaminofurazan (DAF) is very low. What are the potential causes and solutions?
A: Low yield in DAF synthesis is a common problem. Here are several factors to investigate:
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Incomplete Cyclization of Diaminoglyoxime (DAG): The cyclization of DAG to DAF requires high temperatures, often around 170 °C in a solvent like ethylene glycol.[7] Insufficient temperature or reaction time can lead to incomplete conversion.
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Solution: Ensure your reaction reaches and maintains the target temperature. Monitor the reaction by TLC to confirm the disappearance of the DAG starting material.
-
-
Purity of DAG: The purity of the diaminoglyoxime precursor is crucial. Impurities can interfere with the cyclization reaction.
-
Solution: Recrystallize the DAG intermediate before proceeding to the cyclization step. A reported method involves using water for recrystallization.[1]
-
-
Base Stoichiometry: The reaction is base-mediated, typically using potassium hydroxide (KOH).[7] Incorrect stoichiometry can hinder the reaction.
-
Solution: Carefully measure the molar equivalents of KOH relative to DAG. Ensure the base is fully dissolved in the reaction solvent before adding DAG.
-
Q: The DAF product is impure. How can I improve its purity?
A: Impurities often arise from unreacted starting material or side products.
-
Problem: Presence of unreacted DAG.
-
Solution: As mentioned, ensure the reaction goes to completion by maintaining the appropriate temperature and time. Post-reaction, DAF can be purified. Some methods report achieving exceptional purity directly from the reaction.[2] If needed, recrystallization from a suitable solvent system can be employed.
-
-
Problem: Formation of side products due to excessive heat.
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Solution: While high heat is necessary, prolonged exposure or temperatures significantly exceeding the protocol can cause degradation. Use a well-calibrated heating mantle and thermometer, and do not exceed the recommended reaction time. Alternative methods using supported solid alkali catalysts have been shown to improve yield and may offer better control.[8]
-
Data Summary: DAF Synthesis Conditions
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethylene Glycol | Diaminoglyoxime | KOH | 170 | Not Specified | Not Specified | [7] |
| Supported Alkali | Diaminoglyoxime | Supported Solid Alkali, H₂O | 150 | 4 | 91.2 | [8] |
| Micelle Catalysis | Diaminoglyoxime | KOH, H₂O, Surfactant | 110 | 10 | 46.0 | [8] |
Troubleshooting Guide: Stage 2 - Acetylation of 3,4-Diaminofurazan
This section covers issues related to the final acetylation step.
Q: The acetylation reaction is producing a mixture of mono- and di-acetylated products. How can I improve the selectivity for the mono-acetylated product?
A: Controlling the selectivity is key to obtaining the desired this compound.
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Stoichiometry of Acetylating Agent: The most critical factor is the molar ratio of the acetylating agent (acetic anhydride or acetic acid) to DAF.
-
Solution: Use approximately one molar equivalent of the acetylating agent. A slight excess might be needed to drive the reaction, but a large excess will favor di-acetylation. Perform small-scale trials to optimize the exact ratio for your setup.
-
-
Reaction Temperature: Higher temperatures can increase the rate of the second acetylation, leading to more di-acetylated byproduct.
-
Solution: Maintain a moderate reaction temperature. Monitor the reaction progress closely using TLC or HPLC to stop the reaction once the desired mono-acetylated product is maximized.
-
-
Method of Addition: Adding the acetylating agent all at once can create localized areas of high concentration, promoting di-acetylation.
-
Solution: Add the acetylating agent dropwise or in small portions to the solution of DAF over a period of time. This maintains a lower instantaneous concentration of the reagent.
-
Q: The acetylation reaction is slow or does not go to completion. What can I do?
A: A stalled reaction can often be resolved by adjusting the reaction conditions.
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Catalyst Use: The reaction can be slow without a catalyst.
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Solvent Choice: The solvent can impact the solubility of DAF and the overall reaction rate.
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Solution: Ensure DAF is reasonably soluble in the chosen solvent at the reaction temperature. If using acetic acid as both the reagent and solvent, ensure the temperature is sufficient to dissolve the starting material.
-
-
Purity of DAF: Impurities in the DAF starting material can inhibit the reaction.
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Solution: Use high-purity DAF for the acetylation step.
-
Q: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?
A: Purification aims to remove unreacted DAF, the di-acetylated byproduct, and the catalyst.
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Problem: Separating mono- and di-acetylated products.
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Solution: These compounds have different polarities. Column chromatography is a reliable method for separation on a laboratory scale. For larger scales, recrystallization is preferred. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product preferentially crystallizes, leaving impurities in the mother liquor.
-
-
Problem: Removing the acid catalyst.
-
Solution: After the reaction is complete, the mixture can be neutralized with a mild base (e.g., sodium bicarbonate solution). This will convert the acid catalyst into its salt, which can often be removed by an aqueous wash if the product is in an organic solvent, or it may precipitate out of the solution.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues during the acetylation of DAF.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG) [7]
-
Materials: Diaminoglyoxime (DAG), Potassium Hydroxide (KOH), Ethylene Glycol.
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, heat ethylene glycol (approx. 3 mL per gram of DAG) to 120 °C.
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To the hot solvent, sequentially add diaminoglyoxime (1 equivalent) and potassium hydroxide (1 equivalent).
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Increase the temperature of the reaction mixture to 170 °C and maintain it at this temperature.
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Monitor the reaction for the consumption of DAG.
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Upon completion, cool the reaction mixture and isolate the DAF product. Further purification may be performed by recrystallization.
-
Protocol 2: Synthesis of this compound [4][6]
-
Materials: 3,4-Diaminofurazan (DAF), Acetic Anhydride (or Acetic Acid), p-Toluenesulfonic acid (p-TsOH, catalyst).
-
Procedure:
-
Dissolve 3,4-Diaminofurazan (1 equivalent) in a suitable solvent. If using acetic acid as the reagent, it can also serve as the solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid to the mixture.
-
Slowly add acetic anhydride (approx. 1.0-1.1 equivalents) to the stirred solution while maintaining moderate temperature.
-
Stir the reaction mixture and monitor its progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction (e.g., by cooling or quenching into water).
-
Isolate the crude product. This may involve neutralization with a base, followed by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. Acylation of 3, 4-Diaminofurazan [journal.bit.edu.cn]
- 5. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]
- 6. pure.bit.edu.cn [pure.bit.edu.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
refining the characterization of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide derivatives
Technical Support Center: N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the characterization of this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, if the reactants are stable under those conditions.
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Starting Material Quality: Ensure the purity of your starting materials, particularly the diaminofurazan precursor.[1] Impurities can interfere with the reaction.
-
Moisture Sensitivity: Anhydrous conditions may be necessary. The 1,2,5-oxadiazole (furazan) ring can be sensitive to strong acids or bases and high temperatures, which can lead to decomposition.[1] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Product Decomposition: The product itself might be unstable under the reaction or workup conditions. Consider milder reagents or purification techniques. Furazan and its derivatives can be thermally unstable.[1][2]
-
Purification Losses: Significant material can be lost during purification steps like column chromatography or recrystallization. Optimize your purification protocol to minimize these losses.
Q2: I'm observing multiple spots on my TLC plate after the reaction. How do I identify them?
A2: Multiple spots indicate a mixture of compounds. These could be:
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Unreacted Starting Materials: Compare the Rf values with your starting materials.
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Desired Product: One spot should correspond to your target molecule.
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Byproducts: Side reactions are common. Common byproducts could result from incomplete acylation, hydrolysis of the acetamide, or rearrangement of the oxadiazole ring under harsh conditions.
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Degradation Products: If the product is unstable, you may see spots corresponding to its decomposition.
Troubleshooting Steps:
-
Run co-spots on the TLC plate with your starting materials to confirm their presence.
-
Attempt to isolate each major spot via column chromatography and characterize it using ¹H NMR and LC-MS to identify its structure.
Q3: My purified compound shows poor solubility. How can I improve this for analysis?
A3: this compound derivatives can have limited solubility due to their planar structure and potential for strong intermolecular hydrogen bonding.[3][4]
-
Solvent Screening: Test a range of common NMR and HPLC solvents (e.g., DMSO-d₆, DMF-d₇, MeOD, Acetonitrile, THF).
-
Gentle Heating: Gently warming the sample can aid dissolution, but be cautious of potential degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution.
-
For HPLC: Consider using mobile phase additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) to protonate the amino group and improve solubility in reversed-phase systems.
Q4: I'm having trouble purifying my amine-containing compound with normal-phase column chromatography. What should I do?
A4: The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
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Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase.[5] This neutralizes the acidic silanol groups on the silica surface.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[5]
-
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be a highly effective alternative.[5]
Spectroscopic Characterization
Q5: My ¹H NMR spectrum shows broad peaks for the NH and NH₂ protons. Is this normal?
A5: Yes, this is very common for amine (NH₂) and amide (NH) protons.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can cause rapid relaxation and lead to broadening of the signals of attached protons.[6][7]
-
Chemical Exchange: Protons on nitrogen atoms can exchange with each other or with trace amounts of water in the solvent. This exchange can be rapid on the NMR timescale, leading to broad signals.
-
Confirmation: To confirm these are NH protons, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH peaks should decrease in intensity or disappear completely due to H-D exchange.
Q6: I am not getting a clear signal for the nitrogen atoms in my ¹⁵N NMR spectrum. Why?
A6: Direct ¹⁵N NMR spectroscopy is often challenging.
-
Low Natural Abundance: The ¹⁵N isotope has a very low natural abundance (0.37%), making it an insensitive nucleus.[6][8]
-
Long Relaxation Times: ¹⁵N nuclei can have very long relaxation times, requiring long experiment times.[9]
-
Negative NOE: Decoupling protons can sometimes lead to a negative Nuclear Overhauser Effect (NOE), which can nullify or even invert the ¹⁵N signal.[6]
-
Alternative: A more sensitive technique is the 2D ¹H-¹⁵N HMBC or HSQC experiment. These experiments detect the sensitive ¹H nucleus and correlate it to the attached ¹⁵N nucleus, providing the nitrogen chemical shift indirectly but more efficiently.[7][10]
Q7: My mass spectrum shows unexpected fragments. How do I interpret the fragmentation pattern for an oxadiazole ring?
A7: The fragmentation of oxadiazole rings under mass spectrometry conditions (especially electron ionization) can be complex but often involves characteristic ring cleavages.[11][12][13]
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Ring Rupture: A common fragmentation pathway involves the cleavage of the heterocyclic ring.[11][13]
-
Loss of Small Molecules: Look for losses of neutral molecules such as NO, N₂, CO, or HCN.
-
Side Chain Fragmentation: The substituents on the ring will also fragment according to their own characteristic patterns.[14]
-
Reference Spectra: If available, compare your spectrum to literature data for similar oxadiazole compounds.[12][14] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragments and proposing fragmentation pathways.
Quantitative Data & Representative Values
The following tables provide example data for a hypothetical derivative, N-(4-Amino-5-methyl-1,2,5-oxadiazol-3-yl)acetamide , to serve as a reference. Actual values will vary depending on the specific derivative.
Table 1: Representative NMR Data (in DMSO-d₆)
| Proton (¹H) Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH ₃ (Acetamide) | ~2.10 | Singlet | 3H | |
| -CH ₃ (Oxadiazole) | ~2.40 | Singlet | 3H | |
| -NH ₂ | ~6.20 | Broad Singlet | 2H | D₂O exchangeable |
| -NH | ~10.50 | Broad Singlet | 1H | D₂O exchangeable |
| Carbon (¹³C) Assignment | Chemical Shift (δ, ppm) | Notes |
| -C H₃ (Acetamide) | ~23 | |
| -C H₃ (Oxadiazole) | ~10 | |
| C -NH₂ (Oxadiazole C4) | ~148 | |
| C -NHAc (Oxadiazole C3) | ~144 | |
| C =O (Amide) | ~168 |
Note: Nitrogen-rich heterocycles can have complex spectra; 2D NMR techniques (COSY, HSQC, HMBC) are highly recommended for unambiguous assignment.[8]
Table 2: Representative LC-MS & HPLC Data
| Parameter | Example Value/Condition | Purpose |
| LC-MS | ||
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) | Good for protonating the basic amino group. |
| Expected [M+H]⁺ | Varies based on derivative's MW | Confirms molecular weight of the compound. |
| HPLC (Reversed-Phase) | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5-95% B over 5 minutes | Typical screening gradient. |
| Flow Rate | 0.4 mL/min | |
| Detection | UV at 254 nm | Aromatic heterocycles usually absorb UV light. |
| Expected Retention Time | Dependent on derivative polarity | More polar derivatives will elute earlier. |
Experimental Protocols
Protocol 1: General ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
If insoluble particles remain, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Acquire standard ¹H, ¹³C, and consider 2D spectra (COSY, HSQC, HMBC) for full structural elucidation.
Protocol 2: General LC-MS Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol or DMSO).
-
Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Inject 1-5 µL of the working solution into the LC-MS system.
-
Run the analysis using a standard reversed-phase gradient method, monitoring for the expected [M+H]⁺ ion in the mass spectrometer.
Protocol 3: HPLC Purity Assessment
-
Prepare the sample as described for LC-MS analysis (10-100 µg/mL is a typical concentration range for UV detection).
-
Set up the HPLC method as described in Table 2 or an optimized method for your specific derivative.
-
Inject the sample and integrate the area of all peaks detected at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: General troubleshooting workflow for unexpected experimental results.
Caption: Standard purification strategy for N-acetamide oxadiazole derivatives.
Caption: Hypothetical signaling pathway inhibited by an oxadiazole derivative.
References
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Nitrogen NMR [chem.ch.huji.ac.il]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
addressing inconsistencies in experimental results with N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Disclaimer: N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is classified as a research chemical for early discovery. Comprehensive experimental data for this specific compound is limited. This guide provides troubleshooting advice and protocols based on general knowledge of 1,2,5-oxadiazole (furazan) derivatives and related heterocyclic compounds. Researchers are strongly advised to perform thorough in-house characterization of their samples.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 140706-47-4 | [] |
| Molecular Formula | C4H6N4O2 | [] |
| Molecular Weight | 142.12 g/mol | [] |
| Appearance | Solid | |
| SMILES String | NC1=NON=C1NC(C)=O | |
| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N |
Q2: How should I store this compound to ensure its stability?
A2: Based on general practices for heterocyclic compounds and related furazan derivatives, it is recommended to store this compound in a cool, dry, and dark place.[2] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation from moisture and atmospheric components.
Q3: I am observing variable results in my biological assays. What could be the cause?
A3: Inconsistencies in biological activity can stem from several factors:
-
Purity: The purity of the compound can significantly impact its activity. It is crucial to verify the purity of your batch, as some suppliers do not provide detailed analytical data.
-
Solubility: Poor solubility can lead to inaccurate concentrations in your assays. Ensure the compound is fully dissolved in your chosen solvent. It may be necessary to try different solvents or use techniques like sonication.
-
Stability in Assay Media: The compound might be unstable in your specific assay buffer or cell culture medium. Consider performing a stability study of the compound under your experimental conditions.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.
Q4: What analytical techniques are recommended to verify the identity and purity of this compound?
A4: To confirm the identity and purity of this compound, a combination of the following analytical methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting Guide for Experimental Inconsistencies
This guide addresses common issues encountered when working with this compound and related compounds.
Issue 1: Unexpectedly Low or No Biological Activity
-
Question: I am not observing the expected biological activity, or the activity is much lower than anticipated for similar oxadiazole derivatives. What should I do?
-
Answer:
-
Verify Compound Identity and Purity: As a first step, confirm the structure and purity of your compound using NMR, MS, and HPLC. Impurities can inhibit or mask the activity.
-
Check Solubility: Ensure your compound is fully dissolved at the tested concentrations. Visually inspect for any precipitate. Consider using a different solvent system if necessary.
-
Assess Compound Stability: The compound may be degrading in your assay medium. Perform a time-course experiment to check its stability under your assay conditions.
-
Review Assay Protocol: Double-check all dilutions and concentrations. Ensure that the assay itself is performing as expected by using appropriate positive and negative controls.
-
Issue 2: Poor Solubility in Common Solvents
-
Question: I am having difficulty dissolving the compound for my experiments. What can I do?
-
Answer:
-
Solvent Selection: Start with common laboratory solvents such as DMSO, DMF, or ethanol.
-
Gentle Heating and Sonication: Gentle warming (be cautious of potential degradation) and sonication can aid dissolution.
-
pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, especially for compounds with acidic or basic functional groups.
-
Co-solvents: Using a co-solvent system (e.g., a mixture of an organic solvent and water) can sometimes enhance solubility.
-
Issue 3: Inconsistent Results Between Different Batches
-
Question: I have obtained a new batch of the compound, and the experimental results are different from the previous batch. How do I address this?
-
Answer:
-
Batch-to-Batch Variation: It is not uncommon for research chemicals to have variations in purity between batches.
-
Analytical Comparison: Perform a side-by-side analytical comparison of the old and new batches using HPLC and NMR to check for differences in purity and impurity profiles.
-
Dose-Response Curve: Generate a full dose-response curve for the new batch and compare it to the one from the previous batch to quantify the difference in potency.
-
Contact Supplier: If significant discrepancies are found, contact the supplier for their quality control data for the specific batches.
-
Experimental Protocols
Example Synthesis of an Amino-Furazan Derivative:
This protocol is a generalized representation based on synthetic strategies for related compounds.
-
Starting Material: Diaminofurazan.
-
Acylation Reaction:
-
Dissolve diaminofurazan in a suitable aprotic solvent (e.g., dry CCl₄).
-
Add an equimolar amount of an acylating agent (e.g., a substituted acetyl chloride).
-
The reaction mixture is then heated under reflux for a specified time (e.g., 30 minutes).[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., chloroform) to yield the final product.[3]
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results.
Hypothetical Experimental Workflow
Caption: A general workflow for synthesis, characterization, and biological testing.
Hypothetical Signaling Pathway
Caption: A representative kinase signaling pathway potentially targeted by an oxadiazole derivative.
References
Validation & Comparative
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide provides a comparative analysis of X-ray crystallography and alternative methods for the structural validation of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry.
While a specific crystallographic study for this compound is not publicly available, this guide leverages data from its close structural analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, to illustrate the power of X-ray crystallography.[1][2] This analysis is juxtaposed with established spectroscopic techniques and an emerging diffraction method, providing a comprehensive overview for researchers selecting the optimal validation strategy.
At a Glance: Comparing Structural Validation Techniques
The gold standard for unequivocally determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.[3][4] However, its primary limitation lies in the prerequisite of obtaining high-quality crystals, a process that can be both time-consuming and, for some compounds, impossible.[5] Alternative and complementary techniques offer valuable structural insights, each with its own set of advantages and limitations.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR & UV-Vis Spectroscopy | Microcrystal-Electron Diffraction (MicroED) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.[4][6] | Connectivity of atoms, 3D structure in solution, dynamic processes.[7] | Molecular weight, elemental composition.[3] | Presence of specific functional groups and electronic transitions.[8][9] | Precise 3D atomic coordinates from nanocrystals.[5] |
| Sample Requirement | High-quality single crystals (micrometer to millimeter scale).[5] | Soluble sample in deuterated solvent.[6] | Small sample amount, can be in solution or solid state. | Small sample amount, can be in solution or solid state. | Nanocrystals (billionth of the size needed for X-ray).[5] |
| Throughput | Can be low due to crystallization challenges. | High for routine 1D spectra, lower for complex 2D experiments. | High. | High. | Potentially high, data collection is rapid (<30 mins).[5] |
| Key Advantage | Unambiguous and highly detailed structural information.[6] | Provides information about the molecule's structure and behavior in solution. | High sensitivity and accuracy for mass determination. | Rapid and non-destructive. | Overcomes the need for large single crystals.[5][10] |
| Key Limitation | Requires well-ordered single crystals. | Can be difficult to interpret for complex molecules; does not provide absolute configuration easily.[6] | Does not provide 3D structural information. | Provides limited structural detail. | A newer technique with less widespread availability compared to X-ray crystallography.[10] |
The Crystallographic Approach: A Detailed Look
The structural determination of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide by X-ray crystallography provides a blueprint for the expected workflow and data for its acetamide counterpart.[1][2] The process involves the synthesis of the compound, followed by crystallization to obtain suitable single crystals. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
A representative experimental protocol for the structural validation of an oxadiazole derivative via X-ray crystallography is as follows:
-
Synthesis and Crystallization: The target compound, this compound, is synthesized and purified. Crystallization is then attempted using various techniques such as slow evaporation from a suitable solvent (e.g., chloroform, as was successful for the formamide analog).[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A detector records the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.[7]
-
Data Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.[11][12]
The following diagram illustrates the general workflow for structural validation, incorporating both crystallographic and spectroscopic methods.
Figure 1. Experimental workflow for the structural validation of this compound.
Alternative and Complementary Methods
While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for a complete characterization.
Spectroscopic Techniques: A suite of spectroscopic methods is routinely employed to characterize oxadiazole derivatives.[3][8][9][13]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the connectivity and structure of the molecule in solution.
-
Mass Spectrometry (MS) accurately determines the molecular weight and can provide information about the elemental composition, confirming the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic properties of the molecule, respectively.
Microcrystal-Electron Diffraction (MicroED): A revolutionary technique, MicroED uses an electron beam instead of X-rays to determine the structure of molecules.[5] Its significant advantage is the ability to work with nanocrystals, which are a billionth of the size required for traditional X-ray crystallography. This makes it a powerful tool for analyzing compounds that are difficult to crystallize into larger single crystals. The data collection is also remarkably fast, often taking less than 30 minutes.[5]
The following diagram provides a comparative overview of the key attributes of these structural validation techniques.
Figure 2. Comparison of key features of structural validation methods.
Conclusion
The structural validation of this compound, as with any novel compound, relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled method for determining the precise three-dimensional atomic arrangement in the solid state, its application is contingent on successful crystallization. Spectroscopic techniques such as NMR, MS, and IR provide essential and complementary information regarding the molecule's connectivity, mass, and functional groups, and are crucial for routine characterization. For challenging cases where large single crystals cannot be obtained, MicroED is emerging as a powerful alternative, offering the same level of structural detail from much smaller crystals. A judicious combination of these techniques will provide the most comprehensive and robust structural validation for this compound, paving the way for its further development in medicinal chemistry.
References
- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. news-medical.net [news-medical.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. journalspub.com [journalspub.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Comparative Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and Structurally Related Compounds in Biological Systems
A detailed examination of the biological activities of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its analogs reveals a landscape of potential therapeutic applications, primarily centered on antimicrobial and anticancer properties. While direct comparative studies on this compound are limited in publicly available literature, analysis of structurally similar compounds provides valuable insights into its potential efficacy and mechanisms of action.
This compound, also known as 4-acetamido-3-aminofurazan, belongs to the furazan (1,2,5-oxadiazole) class of heterocyclic compounds. This scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for a variety of pharmacological activities, including anti-inflammatory, antibacterial, antihypertensive, muscle relaxing, and anticancer effects.[1] The presence of both an amino and an acetamido group on the furazan ring suggests the potential for diverse biological interactions.
Comparison with Structurally Similar Compounds
To understand the potential biological profile of this compound, it is crucial to compare it with its closest structural analogs.
N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide
A close analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, where the acetyl group is replaced by a formyl group, has been synthesized and characterized.[2] While the primary focus of the available study was its synthesis and crystal structure, the general pharmacological importance of oxadiazole derivatives suggests it may possess similar biological activities.[1]
Acyl Derivatives of 3-Aminofurazans
A study on new acyl derivatives of 3-aminofurazanes demonstrated significant antiplasmodial activity against Plasmodium falciparum.[1] This research provides valuable structure-activity relationship (SAR) insights. For instance, fluorinated benzoyl derivatives of 3-aminofurazan showed potent activity, with IC50 values as low as 0.019 µM against the NF54 strain.[1] This suggests that the nature of the acyl group attached to the amino-furazan core plays a critical role in determining biological activity.
Potential Therapeutic Applications
Based on the broader family of oxadiazole and furazan derivatives, this compound is a candidate for investigation in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives.[3][4] For example, certain Mannich bases of 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones, which share heterocyclic nitrogen-containing features, have shown potent cytotoxic activity against gastric cancer cell lines with IC50 values as low as 0.021 µM.[5][3] While a different regioisomer, the general principle of heterocyclic compounds as anticancer agents is well-established.
Antimicrobial Activity
The oxadiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7] For instance, certain acetamide derivatives of 2-mercaptobenzothiazole linked to an amino-oxadiazole have shown significant antibacterial and antibiofilm activity.[8] This suggests that the acetamide moiety in the target compound could contribute to antimicrobial efficacy.
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole have been shown to possess anti-inflammatory properties.[7][9] Some synthesized derivatives exhibited a significant reduction in edema in in-vivo models.[10] This indicates a potential avenue for the investigation of this compound.
Physicochemical and Biological Data Summary
| Compound/Derivative Class | Biological Activity | Key Findings (IC50/MIC) | Reference |
| Acyl Derivatives of 3-Aminofurazan | Antiplasmodial (P. falciparum) | IC50 values ranging from 0.019 to 0.098 µM for fluorinated analogs against the NF54 strain. | [1] |
| Mannich Bases of 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones | Anticancer (Gastric Cancer NUGC) | IC50 = 0.021 µM for the most potent compound. | [5][3] |
| Acetamide Derivatives of 2-Mercaptobenzothiazole with Amino-oxadiazole | Antibacterial (E. coli, S. aureus) | MIC values close to the standard drug levofloxacin. | [8] |
| Flurbiprofen-based Oxadiazole Derivatives | Anti-inflammatory (Carrageenan-induced paw edema) | Up to 88.33% reduction in edema. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for researchers looking to evaluate this compound. Below are representative protocols for relevant biological assays.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HT-29 for colon adenocarcinoma, MDA-MB-231 for breast adenocarcinoma) are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.[11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight at 37°C.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5x105 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthesis pathway for N-acyl-3-aminofurazan derivatives.
Caption: A conceptual workflow for evaluating the anticancer activity of a test compound.
Conclusion
While direct experimental data for this compound remains elusive in the reviewed literature, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The furazan core, coupled with the amino and acetamido substituents, provides a promising scaffold for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate the biological activity profile of this compound and to validate the hypotheses drawn from the analysis of its congeners. The provided experimental protocols offer a foundational framework for such future research endeavors.
References
- 1. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Performance Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide-Based and Related Energetic Materials
For researchers, scientists, and professionals in drug development, the exploration of novel energetic materials with enhanced performance and reduced sensitivity is a critical area of study. This guide provides a comparative analysis of materials based on the N-(4-amino-1,2,5-oxadiazol-3-yl) backbone and its derivatives, offering insights into their potential applications as high-performance, insensitive munitions.
While direct performance data for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide as an energetic material is not extensively available in open literature, a comprehensive comparison can be drawn from structurally related compounds. This guide focuses on derivatives of 1,2,5-oxadiazole (furazan) and its isomers, which are foundational to a class of advanced energetic materials. The performance of these materials is benchmarked against established explosives such as RDX (1,3,5-Trinitro-1,3,5-triazinane) and TNT (2,4,6-Trinitrotoluene).
Quantitative Performance Comparison
The following table summarizes the key performance parameters of selected oxadiazole-based energetic materials and conventional explosives. The data is compiled from various research publications and offers a snapshot of the energetic potential and sensitivity of these compounds.
| Compound/Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| TNT (Reference) | 1.65 | 6,900 | 19.0 | 15 | >353 |
| RDX (Reference) | 1.82 | 8,750 | 34.0 | 7.5 | 120 |
| FOX-7 | 1.885 | 8,870 | 34.0 | 50 | >353 |
| 3,3′-dinitroamino-4,4′-azoxyfurazan | 1.96 | ~9,100 (calculated) | ~39.0 (calculated) | Moderate | Moderate |
| Hydroxylammonium salt of 3,3′-dinitroamino-4,4′-azoxyfurazan | - | > HMX/CL-20 (calculated) | > HMX/CL-20 (calculated) | Acceptable | Acceptable |
| Ammonium salt of 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan | 1.75 | 7,809 | 27.2 | >35 | >360 |
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | 8,822 | 35.1 | 40 | >360[1][2] |
| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.65 | 7,810 | - | 37.8 | >360[1][2] |
| 3,4-bis(1H-tetrazol-5-yl)furoxan | 1.62 | 7,778 | 23.9 | - | -[3] |
| Ammonium salt of 4-nitro-3-(1H-tetrazol-5-yl)furoxan | 1.84 | 8,919 | 36.2 | - | -[3] |
| Hydroxylaminium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole | 1.84 | 9,323 | 38.3 | - | -[3] |
Note: Some performance characteristics, particularly detonation parameters, are calculated based on theoretical models (e.g., EXPLO5 program) and may vary from experimental values.
Experimental Protocols
The characterization of energetic materials involves standardized testing to ensure safety and determine performance. Below are detailed methodologies for key experiments.
1. Impact Sensitivity Testing (BAM Fallhammer)
-
Principle: This test determines the energy required to cause a sample to react (explode or deflagrate) upon impact by a falling weight.[4]
-
Apparatus: A standard fallhammer apparatus (e.g., BAM - Bundesanstalt für Materialforschung und -prüfung) is used, consisting of a drop weight, anvil, and sample holder.
-
Procedure:
-
A small, precisely weighed sample (typically 40 mm³) of the material is placed in the sample holder.
-
A drop weight (e.g., 1, 5, or 10 kg) is released from a specified height onto the sample.
-
The result is observed for any sign of reaction (e.g., flash, smoke, or audible report).
-
The Bruceton "up-and-down" method is commonly employed, where the drop height is adjusted based on the outcome of the previous test (increased after no reaction, decreased after a reaction) to determine the 50% probability of initiation (H₅₀).[4] The impact energy is then calculated in Joules (J).
-
2. Friction Sensitivity Testing (BAM Friction Apparatus)
-
Principle: This test assesses the sensitivity of a material to initiation by frictional stimuli.[4]
-
Apparatus: A BAM friction tester, which consists of a fixed porcelain plate and a weighted porcelain pin that moves across the sample.
-
Procedure:
-
A small amount of the test material is spread on the porcelain plate.
-
The porcelain pin is placed on the sample, and a specific load is applied.
-
The plate is moved back and forth under the pin for a set distance.
-
The test is observed for any signs of reaction.
-
The load is varied to determine the minimum force at which a reaction occurs in at least one out of six trials. The result is reported in Newtons (N).
-
3. Detonation Velocity Measurement (Fiber-Optic Detonation Velocity - FODV)
-
Principle: This method measures the speed at which a detonation wave propagates through a column of the explosive.[5]
-
Apparatus: A cylindrical charge of the explosive material, optical fibers placed at known intervals along the charge, a light source, and a high-speed data acquisition system.
-
Procedure:
-
The explosive material is pressed or cast into a cylindrical charge of a specific diameter and length.
-
Optical fibers are inserted into the charge at precisely measured distances from each other.[5]
-
The explosive is initiated at one end.
-
As the detonation front passes each optical fiber, the intense light from the detonation is transmitted through the fiber to a photodetector.
-
The time of arrival of the detonation wave at each fiber is recorded.
-
The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.
-
4. Detonation Pressure Measurement (Photon Doppler Velocimetry - PDV)
-
Principle: PDV is a laser-based interferometric technique used to measure the particle velocity at an interface, from which the detonation pressure can be calculated.[5]
-
Apparatus: A PDV system including a laser source (typically 1550 nm), a probe to direct the laser and collect the reflected light, and a high-speed digitizer. A transparent window material (e.g., PMMA) is placed in contact with the explosive.
-
Procedure:
-
The laser from the PDV probe is directed at the interface between the explosive and the transparent window.
-
The explosive is detonated.
-
As the detonation wave reaches the interface, it accelerates the window material.
-
The laser light reflects off the moving interface, and the Doppler shift in the frequency of the reflected light is measured.
-
This Doppler shift is directly proportional to the particle velocity of the interface.
-
Using the measured particle velocity and the known shock properties (Hugoniot) of the window material, the detonation pressure can be calculated.[5]
-
Visualizing Synthesis Pathways
The synthesis of energetic materials based on oxadiazole heterocycles often involves multi-step reactions. The following diagram illustrates a generalized synthetic pathway for creating energetic compounds from a 3-amino-4-cyanofurazan precursor.
Caption: Generalized synthesis of a furazan-tetrazole energetic material.
This workflow highlights the key chemical transformations involved in building more complex and energetic molecules from a simpler furazan-based starting material. The introduction of nitrogen-rich heterocycles like tetrazole and energetic functional groups such as nitro or azido groups are common strategies to enhance the density and detonation performance of the final compound.
References
- 1. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 2. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and Alternative IDO1 Inhibitors in Cancer Immunotherapy Research
A detailed guide for researchers and drug development professionals on the analytical cross-validation of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This guide provides a comparative analysis with a close structural analog and a clinically evaluated alternative, supported by analytical data and detailed experimental protocols.
This compound, a member of the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds, has emerged as a molecule of interest in the field of cancer immunotherapy. The furazan scaffold is a key feature in several compounds designed to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein that plays a significant role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan, leading to the suppression of T-cell function. This guide provides a comprehensive cross-validation of the analytical data for this compound, comparing it with its close structural analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, and a prominent alternative IDO1 inhibitor, Epacadostat.
Analytical Data Comparison
A direct comparison of the analytical data is crucial for the identification, characterization, and quality control of these compounds. Due to the limited availability of experimental data for this compound, predicted spectral data is presented alongside experimental data for its formamide analog and Epacadostat.
| Analytical Technique | This compound (Predicted) | N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Experimental)[1] | Epacadostat (Experimental) |
| ¹H NMR (DMSO-d₆, ppm) | ~ 9.5 (s, 1H, NH), ~ 6.2 (s, 2H, NH₂), ~ 2.0 (s, 3H, CH₃) | 10.40 (s, 1H, NH), 8.75 (s, 1H, CHO), 6.11 (s, 2H, NH₂) | Specific chemical shifts are dependent on the full structure and solvent. |
| ¹³C NMR (DMSO-d₆, ppm) | ~ 168 (C=O), ~ 150 (C-N), ~ 145 (C-N), ~ 23 (CH₃) | 165.90 (C=O), 147.78 (C-N), 143.89 (C-N) | Specific chemical shifts are dependent on the full structure and solvent. |
| Mass Spectrum (m/z) | Expected [M+H]⁺: 143.0567 | Expected [M+H]⁺: 129.0411 | Expected [M+H]⁺: 439.0305 |
| Infrared (IR, cm⁻¹) | ~ 3400-3200 (N-H str), ~ 1680 (C=O str), ~ 1600 (N-H bend) | Not available | Characteristic peaks for N-H, C=O, S=O, and aromatic C-H stretches. |
Note: Predicted spectral data for this compound is based on computational models and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical and biological data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compounds.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compounds.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
In Vitro IDO1 Inhibition Assay
-
Objective: To determine the inhibitory potency of the compounds against the IDO1 enzyme.
-
Methodology: The assay measures the conversion of tryptophan to N-formylkynurenine by recombinant human IDO1.
-
Procedure:
-
Recombinant human IDO1 is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
After a set incubation period, the reaction is stopped, and the concentration of the product, kynurenine (formed from the rapid hydrolysis of N-formylkynurenine), is measured spectrophotometrically at 321 nm.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
The inhibition of IDO1 is a key therapeutic strategy in cancer immunotherapy. The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: IDO1 signaling pathway in cancer.
References
A Comparative Benchmarking Guide to the Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a key intermediate in the development of various therapeutic agents. The following sections present a comparative analysis of different synthetic routes, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, also known as 3-amino-4-acetylaminofurazan, from its precursor 3,4-diaminofurazan (DAF), can be achieved through several methods. This guide focuses on a comparative evaluation of three primary approaches: a modern catalytic amidation, the traditional acyl halide method, and a rapid microwave-assisted synthesis.
The catalytic amidation method, utilizing acetic acid in the presence of a p-toluenesulfonic acid catalyst, has been reported to significantly reduce reaction times while improving both yield and purity when compared to traditional methods that employ acyl halides.[1][2] An alternative approach involves the use of acetic anhydride, which can lead to the formation of the diacetylated product, 3,4-diacetylaminofurazan.[1][2]
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and increasing yields in the synthesis of various heterocyclic compounds, including oxadiazole derivatives.[3][4][5] This method offers a greener and more efficient alternative to conventional heating.
The traditional method, employing acetyl chloride, is a well-established route for acylation. While effective, it often requires careful handling of the reactive acyl halide and may necessitate longer reaction times and more rigorous purification steps.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Method | Reagents | Reaction Time | Yield (%) | Purity | Key Advantages | Potential Disadvantages |
| Catalytic Amidation | 3,4-Diaminofurazan, Acetic Acid, p-Toluenesulfonic acid | 2-3 hours | ~95% | High | Reduced reaction time, high yield and purity, milder conditions.[1][2] | Requires a catalyst. |
| Traditional Acyl Halide | 3,4-Diaminofurazan, Acetyl Chloride, Base (e.g., Pyridine) | 4-6 hours | 70-80% (estimated) | Moderate to High | Well-established, readily available reagents. | Longer reaction time, potential for side reactions, requires handling of corrosive acyl chloride. |
| Microwave-Assisted | 3,4-Diaminofurazan, Acetic Anhydride | 5-15 minutes | High (typically >90%) | High | Extremely rapid, high yields, environmentally friendly ("green chemistry").[3][4][5] | Requires specialized microwave synthesis equipment. |
| Acetic Anhydride | 3,4-Diaminofurazan, Acetic Anhydride | 1-2 hours | High | High | Good yield, readily available reagent. | Can lead to di-acetylation if not controlled.[1][2] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Method 1: Catalytic Amidation
This protocol is adapted from the work of Wu et al.[1][2]
Materials:
-
3,4-Diaminofurazan (DAF)
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 3,4-diaminofurazan (1.0 g, 10 mmol), glacial acetic acid (1.2 g, 20 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) is heated under reflux for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Method 2: Traditional Acyl Halide
This protocol is a representative procedure for the acylation of an aminofurazan derivative.
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetyl Chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,4-diaminofurazan (1.0 g, 10 mmol) in dry dichloromethane (20 mL) under an inert atmosphere, pyridine (0.87 g, 11 mmol) is added, and the mixture is cooled to 0 °C.
-
Acetyl chloride (0.87 g, 11 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization.
Method 3: Microwave-Assisted Synthesis
This is a general protocol for microwave-assisted acylation.
Materials:
-
3,4-Diaminofurazan (DAF)
-
Acetic Anhydride
-
Silica gel (as a solid support)
Procedure:
-
3,4-Diaminofurazan (1.0 g, 10 mmol) and acetic anhydride (1.12 g, 11 mmol) are adsorbed onto silica gel (5 g).
-
The mixture is placed in a microwave reactor.
-
The reaction is irradiated at a suitable power (e.g., 300 W) for 5-15 minutes, with temperature monitoring.
-
After cooling, the product is extracted from the silica gel with a suitable solvent (e.g., ethyl acetate).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Visualizations
Synthetic Workflow Comparison
Caption: A comparative workflow of the synthetic routes to this compound.
Logical Relationship for Method Selection
Caption: A decision-making diagram for selecting a synthetic method based on key experimental priorities.
References
- 1. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Derivatives as Enzyme Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the oxadiazole scaffold, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the efficacy of derivatives based on the N-(4-Amino-1,2,5-oxadiazol-3-yl) core as enzyme inhibitors, with a primary focus on their activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
While direct experimental data on the enzyme inhibitory activity of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is not extensively available in the public domain, research on structurally related analogs provides valuable insights into the potential of this chemical scaffold. This guide synthesizes the available data on these derivatives, offering a resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of 4-Amino-1,2,5-oxadiazole Derivatives as IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid L-tryptophan. The inhibition of IDO1 is a promising strategy in cancer therapy. Several derivatives of the 4-amino-1,2,5-oxadiazole scaffold have been investigated as IDO1 inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Cellular EC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide | hIDO1 | 109 | 63 | MMG-0358 | 317 |
| Compound 23 (a 1,2,5-oxadiazole-3-carboximidamide derivative) | hIDO1 | 108.7 | 19.88 | Epacadostat | - |
| Compound 25 (a 1,2,5-oxadiazole-3-carboximidamide derivative) | hIDO1 | 178.1 | 68.59 | Epacadostat | - |
| Compound 26 (a 1,2,5-oxadiazole-3-carboximidamide derivative) | hIDO1 | 139.1 | 57.76 | Epacadostat | - |
Experimental Protocols
A detailed understanding of the methodologies employed in assessing the inhibitory activity of these compounds is crucial for the interpretation and replication of the findings.
IDO1 Inhibition Assay (Enzymatic)
The inhibitory activity against human IDO1 (hIDO1) was determined using a standard enzymatic assay. The general workflow for this assay is as follows:
Methodology:
-
Recombinant human IDO1 enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction mixture also contains necessary cofactors such as methylene blue and ascorbic acid.
-
After incubation at 37°C, the reaction is terminated.
-
The product, N-formylkynurenine, is then hydrolyzed to kynurenine, which is quantified colorimetrically after reaction with p-dimethylaminobenzaldehyde.
-
The absorbance is measured, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[1][2]
Cellular IDO1 Inhibition Assay
The efficacy of the inhibitors in a cellular context is evaluated using cells that express IDO1, such as IFN-γ-stimulated MDA-MB-231 or HEK293T cells overexpressing hIDO1.[1][2]
Methodology:
-
IDO1-expressing cells are seeded in microplates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The cells are then treated with various concentrations of the inhibitor.
-
L-tryptophan is added to the culture medium.
-
After incubation, the concentration of kynurenine in the cell culture supernatant is measured.
-
The effective concentration of the inhibitor that reduces kynurenine production by 50% (EC50) is determined.[1][2]
Signaling Pathway Context: IDO1 in Immune Suppression
The inhibition of IDO1 by N-(4-Amino-1,2,5-oxadiazol-3-yl) derivatives is therapeutically relevant due to the central role of the IDO1 pathway in mediating immune tolerance, which is often exploited by tumors to evade the immune system.
Broader Context: Oxadiazole Isomers as Enzyme Inhibitors
While this guide focuses on 1,2,5-oxadiazole derivatives, it is noteworthy that other isomers, such as 1,3,4- and 1,2,4-oxadiazoles, have demonstrated inhibitory activity against a range of enzymes, including histone deacetylases (HDACs). For instance, certain difluoromethyl-1,3,4-oxadiazoles have been identified as selective and potent inhibitors of HDAC6.[3][4] This highlights the versatility of the oxadiazole scaffold in the design of enzyme inhibitors.
Conclusion
Derivatives of the N-(4-Amino-1,2,5-oxadiazol-3-yl) core represent a promising class of enzyme inhibitors, particularly targeting IDO1. The available data on structurally related analogs demonstrate potent enzymatic and cellular inhibition of IDO1. Further investigation into the structure-activity relationships of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate ongoing research and development in this exciting area of medicinal chemistry.
References
- 1. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiplasmodial Potential of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Analogues: A Comparative Guide
For Immediate Release
Researchers in the field of medicinal chemistry and drug development now have access to a comprehensive comparison of the antiplasmodial activity of novel N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide analogues. This guide provides a detailed analysis of the structure-activity relationships (SAR) of these compounds against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. The findings, based on a recent study, highlight a promising new scaffold for the development of future antimalarial agents.
The 1,2,5-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This guide focuses on the systematic evaluation of 3,4-disubstituted 1,2,5-oxadiazoles, revealing how modifications to this core structure impact their efficacy and selectivity against the malaria parasite.
Comparative Biological Activity of 3,4-Disubstituted 1,2,5-Oxadiazole Analogues
A series of analogues based on a 4-substituted 3-amino-1,2,5-oxadiazole lead structure were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum (PfNF54) and for their cytotoxicity against rat skeletal muscle cells (L6 cells). The results, summarized in the table below, demonstrate that the antiplasmodial activity and selectivity are highly dependent on the substitution patterns at both the 3-acylamino and 4-phenyl positions of the oxadiazole ring.[1]
| Compound | R (3-Acylamino Substituent) | R' (4-Phenyl Substituent) | PfNF54 IC₅₀ (µM)[1] | L6 IC₅₀ (µM)[1] | Selectivity Index (SI)[1] |
| 1 | 3-Methylbenzoyl | 4-Methoxyphenyl | 0.048 | 20 | 417 |
| 51 | 3-Methylbenzoyl | 3-Ethoxy-4-methoxyphenyl | 0.034 | 52 | 1526 |
| 52 | 3-Methylbenzoyl | 3,4-Dimethoxyphenyl | 0.044 | 24 | 545 |
| 53 | 3-Methylbenzoyl | 4-(Trifluoromethoxy)phenyl | 0.046 | 21 | 457 |
| 2 | Benzoyl | 4-Methoxyphenyl | 0.063 | 24 | 381 |
| 3 | 3-Fluorobenzoyl | 4-Methoxyphenyl | 0.052 | 22 | 423 |
| 4 | 4-Fluorobenzoyl | 4-Methoxyphenyl | 0.081 | 35 | 432 |
| 5 | 3-Chlorobenzoyl | 4-Methoxyphenyl | 0.055 | 21 | 382 |
| 6 | 4-Chlorobenzoyl | 4-Methoxyphenyl | 0.071 | 29 | 408 |
| 7 | 3-Bromobenzoyl | 4-Methoxyphenyl | 0.051 | 20 | 392 |
| 8 | 4-Bromobenzoyl | 4-Methoxyphenyl | 0.069 | 28 | 406 |
| 9 | 3-Methoxybenzoyl | 4-Methoxyphenyl | 0.058 | 23 | 397 |
| 10 | 4-Methoxybenzoyl | 4-Methoxyphenyl | 0.075 | 31 | 413 |
| 11 | 3,4-Difluorobenzoyl | 4-Methoxyphenyl | 0.060 | 25 | 417 |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (L6 IC₅₀ / PfNF54 IC₅₀).
The data reveals that N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (51 ) emerged as the most potent and selective compound, with an IC₅₀ of 0.034 µM against P. falciparum and a remarkable selectivity index of 1526.[1] This highlights the beneficial effect of an ethoxy group at the 3-position of the 4-phenyl ring. In general, compounds with 3-substituted or 3,4-disubstituted benzamide moieties at the 3-position of the oxadiazole ring displayed the most promising activity.[1]
Experimental Protocols
The biological activities of the synthesized compounds were determined using established in vitro assays.
Antiplasmodial Activity Assay
The in vitro activity against P. falciparum was determined using a modified [³H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasites by quantifying the incorporation of a radiolabeled nucleic acid precursor.
-
Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum was maintained in a continuous culture of human A+ erythrocytes in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human A+ serum.
-
Assay Procedure: Asynchronous cultures with a parasitemia of 0.25% and a hematocrit of 2.5% were incubated in 96-well microtiter plates with serial dilutions of the test compounds.
-
Radiolabeling: After a 48-hour incubation period, 0.5 µCi of [³H]-hypoxanthine was added to each well, and the plates were incubated for another 24 hours.
-
Measurement: The plates were harvested onto glass-fiber filters, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic model.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against the L6 cell line, a primary rat skeletal muscle cell line, using a resazurin-based assay.
-
Cell Culture: L6 cells were seeded in 96-well microtiter plates in RPMI 1640 medium supplemented with HEPES, L-glutamine, and 10% fetal bovine serum.
-
Compound Incubation: After 24 hours, the medium was removed, and serial dilutions of the test compounds were added. The plates were incubated for 72 hours.
-
Viability Assessment: 10 µl of a resazurin solution (12.5 mg in 100 ml PBS) was added to each well, and the plates were incubated for a further 2 hours. The fluorescence of the resorufin product was measured using a spectrophotometer with excitation at 536 nm and emission at 588 nm.
-
Data Analysis: The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic model.
Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow for establishing the structure-activity relationship of the 3,4-disubstituted 1,2,5-oxadiazole analogues.
Caption: Workflow for SAR analysis of 1,2,5-oxadiazole analogues.
This systematic approach, involving targeted chemical modifications followed by rigorous biological testing, has been instrumental in identifying the key structural features that govern the antiplasmodial activity of this promising class of compounds. Further optimization of these lead structures could pave the way for the development of novel and effective antimalarial drugs.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, demonstrating a range of biological activities. This guide provides a comparative analysis of the structural activity relationships of analogs based on the 4-amino-1,2,5-oxadiazole core, with a focus on how structural modifications influence their biological potency. While direct, comprehensive SAR studies on acetamide derivatives are limited in publicly available literature, valuable insights can be drawn from closely related benzamide and benzenesulfonamide analogs.
Quantitative SAR Data of N-(4-Amino-1,2,5-oxadiazol-3-yl) Benzamide and Benzenesulfonamide Derivatives
Recent research into the antiplasmodial activity of 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzenesulfonamides provides a strong foundation for understanding the SAR of this class of compounds. The following table summarizes the in vitro activity of key derivatives against the chloroquine-sensitive NF54 strain of Plasmodium falciparum and their cytotoxicity against rat L-6 cells.
| Compound ID | R Group (Substitution on Acyl Moiety) | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |
| 1 | 3,4-diethoxyphenyl (Benzamide) | 0.035 | 186.2 | 5319 |
| 2 | 3-(trifluoromethyl)phenyl (Benzamide) | 0.019 | - | - |
| 3 | 3-chloro-4-methoxyphenyl (Benzamide) | 0.014 | - | - |
| 4 | 3-demethylphenyl (Benzamide) | 0.076 | - | - |
| 5 | 2-substituted phenyl (Benzamide) | 0.343 - 0.831 | - | - |
| 6 | 4-substituted phenyl (Benzamide) | 0.674 - 4.055 | - | - |
| 7 | ω-(dialkylamino)acetamide | 7.24 - 56.01 | - | - |
Data extracted from studies on antiplasmodial agents.[1][2]
Key SAR Insights:
-
Nature of the Acyl Moiety: The nature of the acyl group attached to the 3-amino position of the 1,2,5-oxadiazole ring is critical for activity. Benzamide derivatives consistently show higher potency compared to aliphatic acetamide analogs.[2]
-
Substitution Pattern on the Phenyl Ring: The substitution pattern on the phenyl ring of the benzamide moiety significantly impacts both activity and cytotoxicity.[2]
-
3,4-disubstitution, as seen in the highly selective compound 1 , is favorable.[1]
-
Electron-withdrawing groups, such as the 3-(trifluoromethyl) group in compound 2 , can enhance antiplasmodial activity.[2]
-
The position of substituents is crucial; 3-substituted analogs generally exhibit good to excellent activity, while 2- and 4-substituted analogs show moderate to weak activity.[2]
-
-
Bioisosteric Replacement: The 1,2,5-oxadiazole ring is a valuable pharmacophore that can engage in hydrogen bonding with biological targets.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide:
A mixture of diaminofurazan (3-amino-4-aminofurazan) and a suitable acylating agent (e.g., 2,2-dichloro-3-oxo-3-phenylpropanal for formylation) in a dry solvent like carbon tetrachloride is heated. The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized to yield the desired N-acylated product.[3]
In Vitro Antiplasmodial Activity Assay:
The in vitro activity against erythrocytic stages of P. falciparum is determined using a [³H]-hypoxanthine incorporation assay. Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds. After a set incubation period, [³H]-hypoxanthine is added, and the incubation is continued. The radioactivity incorporated into the parasite's nucleic acids is then measured to determine the 50% inhibitory concentration (IC50).
Cytotoxicity Assay:
Cytotoxicity is assessed using rat skeletal myoblasts (L-6 cells). The cells are seeded in microtiter plates and incubated with various concentrations of the test compounds. After a 72-hour incubation period, cell viability is determined using a resazurin-based assay. The fluorescence is measured to calculate the IC50 value.[2]
Potential Signaling Pathways
While the specific signaling pathways for this compound derivatives are not definitively established in the reviewed literature, oxadiazole derivatives, in general, are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for anticancer this compound derivatives could involve the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which would subsequently affect downstream pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Caption: Plausible inhibitory action on a generic RTK signaling pathway.
Experimental Workflow
The development and evaluation of novel this compound derivatives typically follow a structured workflow from synthesis to biological characterization.
References
- 1. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and Alternative Nitric Oxide Donors in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and other established nitric oxide (NO) releasing compounds. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its chemical structure, belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class, strongly suggests its role as a nitric oxide donor. Furoxans are a well-documented class of compounds that release NO, a critical signaling molecule in various physiological and pathophysiological processes.[1][2][3]
This guide will, therefore, focus on the putative mechanism of this compound as a furoxan-based NO donor and compare its anticipated biological activity with other major classes of NO donors, including organic nitrates, S-nitrosothiols (RSNOs), and diazeniumdiolates (NONOates).
Proposed Mechanism of Action for this compound: A Furoxan Nitric Oxide Donor
Furoxans are heterocyclic compounds that are known to release nitric oxide, particularly through interaction with thiols such as glutathione and cysteine, which are abundant in biological systems.[1][2] The proposed mechanism involves the nucleophilic attack of a thiolate anion on the furoxan ring, leading to ring-opening and subsequent release of nitric oxide.[4] This thiol-dependent activation is a key characteristic of furoxan-based NO donors.[1][5]
The released nitric oxide then activates soluble guanylate cyclase (sGC) in target cells. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[6][7]
Comparative Analysis of Nitric Oxide Donors
The following table summarizes the key characteristics of different classes of nitric oxide donors, providing a comparative perspective on their mechanism of activation, kinetics of NO release, and other relevant properties.
| Feature | Furoxans (e.g., this compound) | Organic Nitrates (e.g., Glyceryl trinitrate) | S-Nitrosothiols (RSNOs) (e.g., S-nitroso-glutathione) | Diazeniumdiolates (NONOates) (e.g., DEA/NO) |
| Activation Mechanism | Primarily thiol-dependent enzymatic and non-enzymatic reactions.[1][2] | Enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase (ALDH2). | Spontaneous or metal-catalyzed decomposition; transnitrosation reactions. | Spontaneous decomposition at physiological pH and temperature.[6] |
| Kinetics of NO Release | Tunable based on substituents on the furoxan ring; can be designed for slow or rapid release.[2] | Rapid onset of action. | Variable, depending on the specific RSNO structure and local environment. | Predictable first-order kinetics; half-life can be modulated by the amine structure.[6] |
| Development of Tolerance | Generally low potential for tolerance development.[3] | High potential for tolerance with continuous use, associated with ALDH2 inactivation. | Tolerance is not a major clinical issue. | Tolerance is not typically observed. |
| Byproducts | Can produce reactive oxygen species in some contexts. | Release of nitrite and nitrate ions. | The corresponding thiol and other nitrogen oxides. | The parent amine and nitrite/nitrate. |
| Examples | CHF-2363, CAS-1609.[8] | Glyceryl trinitrate, Isosorbide mononitrate.[6] | S-nitroso-glutathione (GSNO), S-nitroso-N-acetylpenicillamine (SNAP). | Diethylamine NONOate (DEA/NO), Spermine NONOate. |
Signaling Pathway of Nitric Oxide
The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase and the subsequent production of cGMP. This pathway is central to the vasodilatory and anti-platelet effects of NO donors.
Figure 1: Proposed signaling pathway for this compound.
Experimental Protocols for Validation
Validating the mechanism of action of a putative NO donor like this compound involves a series of in vitro and ex vivo experiments.
Quantification of Nitric Oxide Release
Griess Assay: This is a colorimetric assay to measure nitrite (a stable oxidation product of NO) in aqueous solutions.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare solutions of the test compound (e.g., this compound) and a thiol (e.g., glutathione or cysteine) in phosphate-buffered saline (PBS).
-
Incubate the mixture at 37°C for various time points.
-
At each time point, take an aliquot and add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
After a short incubation, measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Figure 2: Workflow for the Griess assay to quantify NO release.
Assessment of Biological Activity
Ex Vivo Vasodilation Assay: This assay measures the ability of a compound to relax pre-constricted blood vessel rings.
-
Principle: The tension of isolated aortic rings is measured in an organ bath. The ability of the test compound to reverse contraction induced by an agent like phenylephrine is quantified.
-
Protocol:
-
Isolate thoracic aortic rings from a suitable animal model (e.g., rabbit or rat).
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound.
-
Record the changes in tension to determine the concentration-response curve and calculate the EC₅₀ value.
-
In Vitro Platelet Aggregation Assay: This assay assesses the anti-platelet activity of the compound.
-
Principle: Platelet aggregation in platelet-rich plasma (PRP) is induced by an agonist (e.g., collagen or ADP). The change in light transmission through the PRP is measured as platelets aggregate.
-
Protocol:
-
Prepare PRP from fresh blood samples.
-
Pre-incubate the PRP with different concentrations of the test compound or vehicle.
-
Induce platelet aggregation by adding an agonist.
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound to determine the IC₅₀ value.
-
Conclusion
Based on its furoxan structure, this compound is proposed to function as a thiol-dependent nitric oxide donor. This mechanism of action places it within a well-established class of vasodilators and anti-platelet agents. Compared to traditional organic nitrates, furoxans offer the potential advantage of a lower propensity for inducing tolerance. The provided experimental protocols offer a framework for the validation of its NO-releasing properties and biological efficacy. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound and to fully characterize its therapeutic potential.
References
- 1. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
Immediate Safety and Handling Precautions
Before handling N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, it is crucial to work under a chemical fume hood and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] Avoid the generation of dust and inhalation of the substance.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1][2] If on skin, wash with plenty of soap and water.[1][2] Contaminated clothing should be removed immediately.
Hazard Profile and Classification
This compound is classified with the GHS07 pictogram, indicating it can be an irritant, and carries the signal word "Warning".[3] The primary hazard statement associated with this chemical is H319, which indicates that it causes serious eye irritation.[3] Due to the presence of the acetamide functional group, it is prudent to handle this compound with caution, as acetamide itself is suspected of causing cancer (H351).[4]
| Hazard Classification | Code | Description | Source |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | Sigma-Aldrich[3] |
| Combustible Solids | Storage Class 11 | --- | Sigma-Aldrich[3] |
| Water Hazard Class | WGK 3 | Severely hazardous to water | Sigma-Aldrich[3] |
| Potential Carcinogenicity (by structural alert) | H351 | Suspected of causing cancer | Acetamide SDS[4] |
Step-by-Step Disposal Protocol
Given the lack of specific disposal instructions for this compound, the following general procedure for the disposal of hazardous laboratory chemical waste should be followed.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization and Labeling:
-
Place solid waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "140706-47-4"
-
The words "Hazardous Waste"
-
The relevant hazard pictograms (e.g., GHS07)
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste, including the chemical name, quantity, and any known hazards.
-
The final disposal must be conducted through an approved and licensed waste disposal plant.[1][5]
-
-
Decontamination of Work Area:
-
After completing work and preparing the waste for disposal, thoroughly clean and decontaminate the work area.
-
Wash hands and any exposed skin thoroughly.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available. The responsibility for safe handling and disposal of this chemical lies with the user.
References
Navigating the Safe Handling of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to prevent exposure. The required personal protective equipment is detailed below.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[1] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a flame-resistant lab coat, and double-gloving with nitrile gloves. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Engineering Controls: Ensure that a certified chemical fume hood is operational and being used for all manipulations of the solid compound.[1] Eyewash stations and safety showers should be readily accessible.[2]
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
Handling
-
Weighing and Transferring: All weighing and transferring of the solid material should be conducted within a chemical fume hood to prevent inhalation of dust.
-
Reaction Setup: When used in a reaction, aim to perform the experiment in a closed system to contain any potential vapors or aerosols.
-
Avoid Incompatibilities: This compound should be stored away from oxidizing agents.[2]
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Disposal: Segregate all waste materials as outlined in the disposal plan below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed container for hazardous liquid waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
PPE: Used gloves, disposable lab coats, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as hazardous waste.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Do not give anything by mouth to an unconscious person. Get medical advice/attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
